Cy7.5-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H44N2O2 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C42H44N2O2/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3 |
InChI Key |
ZVTRYGHHODCVDY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Properties of Cy7.5-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of Cy7.5-COOH, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, this compound is a critical tool for a variety of applications in biomedical research and drug development, particularly in the realm of in vivo imaging.
Core Spectral Properties
This compound exhibits distinct absorption and emission characteristics in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. The key spectral parameters for this compound and its water-soluble variant, sulfo-Cy7.5-COOH, are summarized below. These values may vary slightly depending on the solvent and local chemical environment.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Absorption Maximum (λmax) | 788 nm | [1][2][3] |
| 781 nm | [4][5] | |
| Emission Maximum (λem) | 808 nm | |
| Extinction Coefficient (ε) | 223,000 M-1cm-1 | |
| Quantum Yield (Φ) | 0.10 | |
| Solubility | Soluble in organic solvents (DMSO, DMF), low water solubility | |
| Storage | -20°C in the dark |
Table 2: Spectral Properties of sulfo-Cy7.5-COOH
| Property | Value | Reference |
| Absorption Maximum (λmax) | 778 nm | |
| Emission Maximum (λem) | 797 nm | |
| Extinction Coefficient (ε) | 222,000 M-1cm-1 | |
| Quantum Yield (Φ) | 0.21 | |
| Solubility | Water, DMSO, DMF | |
| Storage | -20°C in the dark |
The carboxylic acid group of this compound allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond, typically requiring activation as an NHS ester.
Experimental Protocols
The following are generalized protocols for the determination of the key spectral properties of cyanine dyes like this compound.
1. Determination of Absorption Spectrum and Extinction Coefficient
This protocol outlines the measurement of the absorption spectrum and the calculation of the molar extinction coefficient using a UV-Vis spectrophotometer.
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO or methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is recommended.
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-900 nm).
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the dye solution and then fill it with the solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0 for optimal accuracy.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: ε = A / (c * l) where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette in cm.
-
2. Determination of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield using a spectrofluorometer. The quantum yield is typically determined relative to a standard dye with a known quantum yield.
-
Materials:
-
This compound solution (from the previous protocol)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)
-
Spectrofluorometer
-
Fluorescence cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of both the this compound solution and the standard solution, ensuring the absorbance of each at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λmax) of this compound.
-
Set the emission wavelength range to scan from just above the excitation wavelength to the end of the expected emission range (e.g., 790-900 nm).
-
Record the fluorescence emission spectrum for the this compound solution.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the reference standard at its own excitation maximum.
-
The quantum yield (Φ) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
-
Experimental Workflow and Visualization
This compound is frequently used for labeling biomolecules for in vivo imaging studies. The following diagram illustrates a typical experimental workflow for conjugating this compound to an antibody and its subsequent use in preclinical imaging.
Caption: Experimental workflow for antibody labeling with this compound and in vivo imaging.
This guide provides foundational knowledge on the spectral characteristics of this compound, equipping researchers with the essential data and methodologies to effectively utilize this powerful near-infrared dye in their studies. For specific applications, further optimization of protocols may be necessary.
References
Cy7.5-COOH: A Technical Guide to its Core Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Cy7.5-COOH, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, this compound is a critical tool for a range of applications, including in vivo imaging, flow cytometry, and DNA sequencing. This document details its excitation and emission characteristics, provides experimental protocols for their measurement, and illustrates key workflows.
Core Spectroscopic Properties of Cy7.5 Dyes
The photophysical properties of this compound and its sulfonated analogue are summarized below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other imaging modalities.
| Property | This compound | sulfo-Cyanine7.5 carboxylic acid |
| Excitation Maximum (λex) | ~788 nm[1][2][3] | ~778 nm[4][5] |
| Emission Maximum (λem) | ~808 nm | ~797 nm |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | ~222,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.10 | ~0.21 |
| Solubility | Low solubility in water, soluble in organic solvents (DMSO, DMF) | Water-soluble |
Experimental Protocols
Accurate characterization of fluorescent dyes is essential for reliable and reproducible results. The following are detailed methodologies for key experiments related to this compound.
Determination of Absorption Spectrum using UV-Vis Spectroscopy
This protocol outlines the steps to measure the absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., DMSO, DMF)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 600 nm to 900 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solutions. Place it in the spectrophotometer and record a baseline spectrum. This will serve as the blank.
-
Sample Measurement: Empty the cuvette, rinse it with one of the working solutions, and then fill it with the same solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
Measurement of Fluorescence Emission Spectrum
This protocol describes how to determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) for this compound.
Materials:
-
This compound solution (from UV-Vis protocol, ensuring absorbance at λex is < 0.1 to avoid inner filter effects)
-
Fluorescence cuvette (four-sided polished)
-
Spectrofluorometer
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator over a wavelength range starting from approximately 20 nm above the excitation wavelength to around 950 nm.
-
Blank Subtraction: Record a spectrum of the solvent alone under the same conditions and subtract it from the sample's emission spectrum to correct for background fluorescence and Raman scattering.
-
Data Analysis: The wavelength corresponding to the peak of the corrected emission spectrum is the emission maximum (λem).
Visualizing Experimental Workflows
Diagrams are essential for visualizing complex experimental procedures. Below are Graphviz diagrams illustrating key workflows involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide to the Molar Extinction Coefficient of Cy7.5-COOH
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of near-infrared (NIR) fluorescent dyes is paramount for accurate quantification and successful application in imaging and diagnostics. This guide provides an in-depth look at the molar extinction coefficient of Cy7.5-COOH, a prominent member of the cyanine dye family, and outlines the methodologies for its determination.
Core Photophysical Properties of Cy7.5 and Derivatives
This compound is a NIR fluorescent dye characterized by its long-wavelength absorption and emission, which allows for deep tissue penetration and minimal background autofluorescence in biological samples.[1][2] The carboxylic acid group provides a reactive handle for conjugation to various biomolecules. The table below summarizes the key quantitative data for this compound and its closely related derivatives. It is important to note that properties such as the molar extinction coefficient and quantum yield can be influenced by environmental factors like the solvent, pH, and conjugation status.[3]
| Property | Sulfo-Cy7.5 carboxylic acid | Cyanine7.5 NHS ester | This compound (Typical) | Unit |
| Molar Extinction Coefficient (ε) | 222,000 | 250,000 | ~200,000 - 250,000 | L·mol⁻¹·cm⁻¹ |
| Excitation Maximum (λex) | 778 | 785 | ~781 - 788 | nm |
| Emission Maximum (λem) | 797 | 801 | ~808 | nm |
| Fluorescence Quantum Yield (Φ) | 0.21 | Not specified | Not specified | - |
| Solubility | Water, DMF, DMSO | DMSO | Low aqueous solubility | - |
Data sourced from various suppliers and publications.[4][5] The exact values for this compound can vary between batches and manufacturers.
Experimental Protocol: Determining the Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the concentration of the substance (mol·L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
Detailed Methodology
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution. Due to the low aqueous solubility of the non-sulfonated form, an organic co-solvent is often necessary.
-
Calculate the precise molar concentration of the stock solution.
-
-
Serial Dilutions:
-
Perform a series of accurate dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., five different concentrations). This is crucial for verifying the linearity of absorbance with concentration.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer.
-
Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorbance wavelength (λmax) for this compound.
-
Use a clean cuvette with a known path length (commonly 1 cm).
-
Measure and record the absorbance of each diluted solution at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.
-
-
Calculation of the Molar Extinction Coefficient:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
The data points should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
-
Perform a linear regression analysis on the data.
-
The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.
-
Below is a graphical representation of the experimental workflow for determining the molar extinction coefficient.
Caption: Workflow for determining the molar extinction coefficient.
Applications in Drug Development and Research
The high molar extinction coefficient of Cy7.5 makes it an exceptionally bright dye, ideal for applications requiring high sensitivity. In drug development and biomedical research, this compound is frequently conjugated to targeting ligands, such as peptides or antibodies, to create probes for in vivo imaging. For instance, Cy7-labeled RGD peptides have been used to image integrin αvβ3 expression in tumors, demonstrating the utility of this dye in tracking biological processes and localizing disease states non-invasively.
The diagram below illustrates the general principle of using a Cy7.5-conjugated ligand for targeted cellular imaging.
Caption: Targeted imaging using a Cy7.5-ligand conjugate.
References
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals
Introduction
Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that is pivotal in preclinical research and drug development. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast in vivo imaging. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cyanine7.5 carboxylic acid, with a focus on practical experimental protocols for researchers.
Chemical Structure and Properties
Cyanine7.5 carboxylic acid is a complex organic molecule characterized by two indole rings connected by a polymethine chain containing a cyclohexene ring. A carboxylic acid functional group is attached via a pentyl linker, allowing for covalent conjugation to biomolecules. The IUPAC name for this compound is 3-(5-carboxypentyl)-1,1-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride[1].
Physicochemical and Spectroscopic Properties
The key physicochemical and spectroscopic properties of Cyanine7.5 carboxylic acid and its related sulfonated form are summarized in the table below. The sulfonated version exhibits improved water solubility.
| Property | Cyanine7.5 Carboxylic Acid | Sulfo-Cyanine7.5 Carboxylic Acid |
| Molecular Formula | C45H49ClN2O2[1] | C45H45K3N2O14S4[2] |
| Molecular Weight | 685.35 g/mol [1] | 1083.41 g/mol [2] |
| Appearance | Dark green solid | Dark green solid |
| Excitation Maximum (λex) | ~788 nm | ~778 nm |
| Emission Maximum (λem) | ~808 nm | ~797 nm |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | ~222,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not widely reported | ~0.21 |
| Solubility | Soluble in organic solvents (DMSO, DMF); Low water solubility | Good solubility in water, DMF, DMSO |
| Storage | Store at -20°C in the dark | Store at -20°C in the dark |
Applications in Research and Drug Development
The primary application of Cyanine7.5 carboxylic acid is as a fluorescent label for in vivo imaging, fluorescence microscopy, and flow cytometry. Due to its NIR fluorescence, it is particularly well-suited for deep tissue imaging in small animals. Common applications include:
-
Tumor Imaging: Labeled antibodies or other targeting moieties can be used to visualize tumors in vivo.
-
Biodistribution Studies: Tracking the distribution and clearance of drugs or nanoparticles.
-
Cell Tracking: Monitoring the location and migration of labeled cells.
Experimental Protocols
While Cyanine7.5 carboxylic acid itself can be used, for efficient covalent labeling of proteins and antibodies, it is typically activated to an N-hydroxysuccinimide (NHS) ester. The following protocols detail the standard procedures for antibody labeling and subsequent in vivo imaging.
Antibody Labeling with Cyanine7.5 NHS Ester
This protocol describes the covalent conjugation of Cyanine7.5 NHS ester to an antibody.
1. Antibody Preparation:
-
The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting spin column.
-
Adjust the antibody concentration to 2 mg/mL for optimal labeling.
2. Dye Preparation:
-
Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO).
3. Conjugation Reaction:
-
Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL antibody solution to raise the pH to 8.3-8.5.
-
Slowly add the desired molar excess of the dye stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye to antibody) is recommended.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
4. Purification of the Labeled Antibody:
-
Remove unreacted dye using a desalting spin column or size-exclusion chromatography.
-
For spin columns, equilibrate the column with PBS, apply the reaction mixture, and centrifuge to collect the purified conjugate.
5. Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for the dye).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye Where:
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
References
An In-depth Technical Guide to the Solubility of Cy7.5-COOH in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Cy7.5-COOH, a near-infrared (NIR) fluorescent dye, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this dye is critical for its effective use in various applications, including biomolecule conjugation, in vivo imaging, and flow cytometry. This document outlines quantitative solubility data, experimental protocols for solubility determination and biomolecule labeling, and logical workflows to guide researchers in their experimental design.
Core Concepts: Structure and Solubility
Cyanine dyes like Cy7.5 are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. The solubility of these dyes is fundamentally governed by their chemical structure.
-
Non-sulfonated this compound : This standard form of the dye possesses a carboxylic acid (-COOH) functional group. While this group provides a reactive handle for conjugation to amine groups on biomolecules, the overall large, aromatic structure of the dye renders it hydrophobic. Consequently, non-sulfonated this compound exhibits low solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents like DMSO and dimethylformamide (DMF).[1][2][][4]
-
Sulfonated this compound : To address the challenge of poor aqueous solubility, sulfonated versions of the dye are available. These variants incorporate one or more sulfonic acid (-SO₃H) groups into the molecular structure. These highly polar groups dramatically increase the hydrophilicity of the molecule, leading to good solubility in water and aqueous buffers.[5]
Quantitative Solubility Data
The solubility of this compound can vary depending on its salt form (e.g., triethylammonium salt) and the specific variant (sulfonated vs. non-sulfonated). The following table summarizes available quantitative data.
| Compound Variant | Solvent | Reported Solubility | Notes |
| This compound (TEA salt) | DMSO | 10 mM | TEA (triethylammonium) salt forms can exhibit superior solubility in DMSO. |
| Sulfo-Cy7 Carboxylic Acid (TEA salt) | DMSO | 62.5 mg/mL (approx. 81.17 mM) | Ultrasonic agitation may be required. The hygroscopic nature of DMSO can affect solubility. |
| Non-sulfonated this compound | Water | Low solubility | Generally considered poorly soluble or insoluble in purely aqueous media. |
| Sulfo-Cyanine7.5 Carboxylic Acid | Water | Good solubility | Designed specifically for use in aqueous solutions without the need for organic co-solvents. |
| Cy7 (related dye) | DMSO / DMF | ~10 mg/mL | |
| Cy7 (related dye) | PBS (pH 7.2) | ~1 mg/mL | Refers to a sulfonated version of the dye. |
Experimental Protocols
Protocol 3.1: General Method for Preparing a this compound Stock Solution
This protocol is suitable for dissolving non-sulfonated this compound to create a concentrated stock solution for subsequent dilutions and conjugation reactions.
-
Weighing the Dye : Carefully weigh the required amount of this compound crystalline solid in a microcentrifuge tube.
-
Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution, as this can be particularly helpful for higher concentrations.
-
Inert Gas Purge : For optimal stability and to prevent degradation from moisture, briefly purge the vial with an inert gas like argon or nitrogen.
-
Storage : Store the stock solution at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended.
Protocol 3.2: Biomolecule Labeling with Non-Sulfonated this compound
This protocol outlines the standard procedure for conjugating the dye to proteins or other amine-containing biomolecules, which leverages the high solubility of the dye in DMSO.
-
Prepare Dye Stock : Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 3.1.
-
Prepare Biomolecule Solution : Dissolve the target biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in an appropriate aqueous reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5).
-
Initiate Reaction : Add the required volume of the this compound DMSO stock solution to the aqueous biomolecule solution. The final concentration of DMSO in the reaction mixture should typically be kept between 5-20% to ensure the dye remains dissolved without denaturing the biomolecule.
-
Incubation : Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature, with protection from light.
-
Purification : Remove the unreacted, free dye from the labeled biomolecule conjugate. Common methods include dialysis, size-exclusion chromatography (e.g., gel filtration), or HPLC.
Visualization of Workflows and Concepts
The following diagrams illustrate key workflows and relationships relevant to the use of this compound.
References
A Technical Guide to Near-Infrared Cyanine Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) cyanine dyes, focusing on their application in preclinical in vivo imaging. This guide details their core properties, experimental methodologies, and the underlying mechanisms of action, serving as a vital resource for researchers in molecular imaging and drug development.
Introduction to Near-Infrared Cyanine Dyes
Near-infrared (NIR) fluorescence imaging, typically within the 700-900 nm spectral window, offers significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[1][2] Cyanine dyes, a class of synthetic polymethine dyes, are among the most commonly used fluorophores for NIR imaging due to their high extinction coefficients, relatively good quantum yields, and the tunability of their optical properties.[2][3]
Heptamethine cyanine dyes, in particular, have garnered significant attention for their applications in cancer imaging, with some demonstrating inherent tumor-targeting capabilities.[4] These dyes can be conjugated to various targeting moieties, such as antibodies and peptides, to enable specific visualization of biological targets and processes in vivo.
Photophysical Properties of Common NIR Cyanine Dyes
The selection of an appropriate NIR cyanine dye is critical for successful in vivo imaging and is largely dependent on its photophysical properties. The following table summarizes key quantitative data for some of the most widely used NIR cyanine dyes.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Stokes Shift (nm) | Reference |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 | |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.05-0.12 | ~15 | |
| IR-783 | ~783 | ~805 | Not Widely Reported | Not Reported | ~22 | |
| MHI-148 | ~778 | ~800 | Not Widely Reported | Not Reported | ~22 | |
| ZW800-1 | ~760 | ~780 | ~250,000 | ~0.12 | ~20 |
Note: Photophysical properties can vary depending on the solvent, conjugation status, and local microenvironment.
Key Experimental Protocols
This section provides detailed methodologies for the conjugation of NIR cyanine dyes to antibodies and their subsequent use in preclinical in vivo imaging studies.
Antibody Conjugation with IRDye 800CW NHS Ester
This protocol describes the covalent labeling of a monoclonal antibody (mAb) with an N-hydroxysuccinimide (NHS) ester functionalized NIR cyanine dye, such as IRDye 800CW.
Materials:
-
Monoclonal antibody (mAb) in a phosphate-free buffer
-
IRDye 800CW NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a phosphate-free buffer like PBS.
-
Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
-
Dye Preparation:
-
Allow the IRDye 800CW NHS Ester vial to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Add the dissolved IRDye 800CW NHS Ester to the antibody solution. A molar ratio of dye to antibody between 2:1 and 5:1 is a good starting point for optimization.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye (e.g., ~774 nm for IRDye 800CW).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.
-
In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
NIR dye-conjugated targeting agent (e.g., antibody-IRDye 800CW conjugate)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate lasers/light sources and filters for NIR fluorescence.
-
Sterile saline or PBS for injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber. Maintain body temperature using a warming pad.
-
It is recommended to use a diet low in chlorophyll for several days prior to imaging to reduce autofluorescence from the gastrointestinal tract.
-
-
Probe Administration:
-
Administer the NIR dye conjugate via an appropriate route, typically intravenous (tail vein) injection for systemic delivery. The dose will depend on the specific probe and should be optimized.
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) image of the mouse.
-
Acquire a series of images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to assess the pharmacokinetics and tumor accumulation of the probe.
-
Set the imaging parameters, including excitation and emission wavelengths, exposure time, and laser power, according to the specific dye and imaging system. For IRDye 800CW, typical settings would be an excitation around 770 nm and emission detection above 800 nm.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and a contralateral background region.
-
Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.
-
Ex Vivo Tissue Analysis
Following the final in vivo imaging session, ex vivo analysis of organs can confirm the biodistribution of the fluorescent probe.
Materials:
-
Dissection tools
-
In vivo imaging system
-
Cryostat or microtome
-
Fluorescence microscope
Procedure:
-
Euthanasia and Organ Harvest:
-
Euthanize the mouse according to approved protocols.
-
Immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Organ Imaging:
-
Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system to quantify the fluorescence in each organ.
-
-
Histological Analysis:
-
For microscopic analysis, the tissues can be either fresh-frozen in optimal cutting temperature (OCT) compound or fixed in formalin and embedded in paraffin. Note that fixation may affect the fluorescence signal.
-
Cut thin sections (e.g., 5-10 µm) using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Image the sections using a fluorescence microscope equipped with the appropriate filter sets for the NIR dye to visualize the microscopic distribution of the probe within the tissue.
-
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the application of NIR cyanine dyes for in vivo imaging.
Caption: Cellular uptake mechanisms of heptamethine cyanine dyes in cancer cells.
Caption: A generalized workflow for a preclinical in vivo fluorescence imaging study.
Conclusion
NIR cyanine dyes are powerful tools for in vivo imaging, enabling high-sensitivity visualization of biological processes in living animals. Careful selection of the appropriate dye, coupled with robust and well-validated experimental protocols, is essential for generating reliable and reproducible data. This guide provides a foundational understanding of the key principles and methodologies to aid researchers in the successful application of NIR cyanine dyes in their preclinical research. As new dyes with improved photophysical properties and novel targeting strategies continue to be developed, the impact of NIR fluorescence imaging in biomedical research and drug development is set to expand further.
References
Navigating the Near-Infrared: A Technical Guide to Cy7.5-COOH Storage and Handling
For Immediate Release
This technical guide provides an in-depth overview of the essential storage and handling conditions for Cy7.5-COOH, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development, including in vivo imaging, flow cytometry, and DNA sequencing.[1][2][3][4][5] Adherence to these guidelines is critical to ensure the dye's stability, performance, and longevity.
Core Storage and Handling Parameters
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the key quantitative data for the storage and handling of this fluorescent dye.
| Parameter | Condition | Duration | Notes | Source(s) |
| Storage Temperature (Powder) | -20°C | Up to 3 years | Store in the dark. Desiccate. | |
| 4°C | Up to 2 years | Store in the dark. | ||
| Storage Temperature (In Solvent) | -80°C | Up to 6 months | Protect from light. | |
| -20°C | Up to 1 month | Protect from light. | ||
| Transportation | Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light. |
Recommended Workflow for Storage and Handling
To ensure the integrity of this compound, from receipt to experimental use, a systematic workflow should be followed. The diagram below illustrates the key decision points and actions for proper management of the dye.
Caption: Recommended workflow for this compound storage and handling.
Experimental Protocols and Considerations
While specific experimental protocols for stability testing of this compound were not detailed in the provided search results, general best practices for handling fluorescent dyes should be followed.
Reconstitution: For biomolecule labeling, it is often necessary to dissolve this compound in an organic co-solvent, such as DMSO or DMF, before adding it to an aqueous buffer solution containing the biomolecule. The use of an organic solvent is necessary due to the low aqueous solubility of the non-sulfonated form of the dye.
General Handling Precautions:
-
Protection from Light: Cyanine dyes are sensitive to light and prolonged exposure should be avoided to prevent photobleaching.
-
Desiccation: The compound should be kept in a dry environment to prevent degradation.
-
Personal Protective Equipment (PPE): Standard laboratory safety practices should be observed, including the use of gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with plenty of water.
-
Ventilation: Use in a well-ventilated area.
Stability and Solubility
This compound is noted for its high photostability, which allows for consistent signals during imaging experiments. It is soluble in organic solvents like DMSO and DMF but has low solubility in water. For applications requiring aqueous solubility, a pre-activated or water-soluble sulfo-cyanine ester may be considered.
This guide synthesizes the currently available information on the proper storage and handling of this compound. For specific applications and troubleshooting, consulting the manufacturer's documentation is always recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound产品指南(Cyanine7.5-Carboxylic acids) [stargraydye.com]
- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 4. Cyanine7.5 carboxylic | Fluorescent Dye | 1686147-68-1 | Invivochem [invivochem.com]
- 5. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Cy7.5 Dye and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has become a vital tool in biomedical research and drug development.[1][] As a member of the cyanine dye family, Cy7.5 is structurally characterized by a polymethine chain, which dictates its long-wavelength spectral properties.[][3] Its fluorescence emission in the NIR spectrum aligns with the "NIR window" of biological tissues (700-900 nm), a range where endogenous absorbers such as hemoglobin and water have minimal interference. This crucial characteristic allows for deeper tissue penetration of light and a significant reduction in background autofluorescence, leading to a high signal-to-noise ratio.[4] Consequently, Cy7.5 and its derivatives are exceptionally well-suited for sensitive applications including in vivo imaging, fluorescence microscopy, and flow cytometry.
This guide provides a comprehensive overview of the core properties of Cy7.5, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
Core Spectroscopic and Photophysical Properties
The utility of Cy7.5 in sensitive detection and imaging applications is rooted in its distinct photophysical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a good quantum yield, resulting in bright fluorescent emissions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Cy7.5 and its common derivatives. These values can be influenced by the solvent, pH, and conjugation to biomolecules.
| Property | Value | Notes | Source(s) |
| Excitation Maximum (λex) | ~781 - 788 nm | The peak absorption wavelength. | |
| Emission Maximum (λem) | ~801 - 808 nm | The peak fluorescence emission wavelength. | |
| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima. | |
| Molar Extinction Coefficient (ε) | ~223,000 - 250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. | |
| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.21 | The efficiency of converting absorbed light into emitted fluorescence. Can be impacted by the local environment and conjugation. | |
| Solubility | Varies by derivative. Non-sulfonated versions are soluble in organic solvents like DMSO and DMF, while sulfonated versions have good water solubility. |
Table 1: General Properties of Cy7.5 Dye
| Derivative Name | Reactive Group | Common Applications | Key Features |
| Cy7.5 NHS ester | N-hydroxysuccinimide ester | Labeling of primary amines (e.g., on proteins, antibodies, peptides). | Amine-reactive; widely used for creating fluorescently labeled biomolecules. |
| Cy7.5 Carboxylic Acid | Carboxyl | Can be activated to react with primary amines or used in other conjugation chemistries. | Versatile precursor for custom conjugations. |
| Cy7.5 Maleimide | Maleimide | Labeling of sulfhydryl groups (e.g., on cysteine residues in proteins). | Thiol-reactive; provides an alternative labeling strategy to NHS esters. |
| Cy7.5 Amine | Amine | Can be coupled with activated carboxylic acids. | Useful for conjugation to molecules with carboxyl groups. |
| Cy7.5 Alkyne | Alkyne | Used in "click chemistry" reactions with azide-modified molecules. | Enables highly specific and efficient labeling. |
| sulfo-Cy7.5 NHS ester | N-hydroxysuccinimide ester | Labeling of primary amines in aqueous solutions. | Water-soluble version of the NHS ester, reducing the need for organic co-solvents. |
Table 2: Common Derivatives of Cy7.5 and Their Applications
Key Applications in Research and Drug Development
The favorable spectral properties of Cy7.5 make it a versatile dye for a multitude of applications.
-
In Vivo Imaging: This is the most prominent application of Cy7.5. Its emission in the NIR window allows for non-invasive, real-time tracking of biological processes in living animals, such as visualizing tumor masses. The deep tissue penetration of NIR light makes it particularly suitable for these studies.
-
Fluorescence Microscopy: Cy7.5 enables clear imaging of cellular structures and processes with minimal background interference from cellular autofluorescence.
-
Flow Cytometry: The dye provides distinct and reliable signals for cell sorting and analysis. Its use in the far-red spectrum is advantageous for multicolor experiments where spectral overlap needs to be minimized.
Experimental Protocols
Protocol for Labeling Antibodies with Cy7.5 NHS Ester
This protocol provides a general methodology for conjugating Cy7.5 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
Cy7.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5.
-
Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.
-
Slowly add the dye solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching and Purification:
-
(Optional) Add quenching buffer to stop the reaction.
-
Purify the conjugate by passing the reaction mixture through a desalting or gel filtration column to separate the labeled antibody from the unreacted dye.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).
-
References
Methodological & Application
Protocol for Labeling Antibodies with Cy7.5 NHS Ester: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the covalent labeling of antibodies with Cy7.5 NHS ester, a near-infrared fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary materials, experimental procedures, and data analysis techniques to ensure successful and reproducible conjugation for applications such as in vivo imaging, flow cytometry, and western blotting.
Introduction
Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, with typical excitation and emission maxima around 750 nm and 776 nm, respectively.[1] This characteristic is particularly advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 facilitates a stable covalent bond by reacting with primary amines, such as the lysine residues present on antibodies.[1] This protocol details a robust method for achieving optimal antibody conjugation with Cy7.5 NHS ester.
Key Experimental Parameters
Successful antibody labeling is contingent on several critical parameters that may require optimization for each specific antibody and its intended application.[1] The following table summarizes the recommended ranges for these key parameters.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[1] |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH reduces reactivity by protonating amino groups. |
| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired degree of labeling. |
| Reaction Time | 1 hour | Incubation at room temperature, protected from light. |
| Reaction Temperature | Room Temperature | --- |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to stop the labeling reaction. |
Experimental Protocol
This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The quantities can be scaled proportionally as needed.
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS at a pH of 7.2-7.4. If the antibody solution contains primary amines (e.g., Tris) or preservatives like sodium azide, a buffer exchange must be performed using dialysis or a desalting spin column.
-
Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.
Dye Preparation
-
Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.
Antibody Labeling Reaction
-
In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL antibody solution with 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to elevate the pH for the reaction.
-
Calculate the required volume of the Cy7.5 NHS ester stock solution to achieve the desired molar dye-to-antibody ratio (a 10:1 to 20:1 ratio is recommended for initial experiments).
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.
Purification of the Labeled Antibody
It is critical to remove unreacted dye from the labeled antibody. Two common methods for purification are desalting spin columns and Fast Protein Liquid Chromatography (FPLC).
Method A: Desalting Spin Column
-
Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the purified antibody conjugate. This method is rapid and well-suited for small-scale purifications.
Method B: Fast Protein Liquid Chromatography (FPLC)
-
Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).
-
Pool the fractions containing the labeled antibody, which will be the first peak to elute.
Characterization of the Labeled Antibody
Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, is determined spectrophotometrically. An ideal DOL range for antibodies is typically between 2 and 10.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 749 nm (A749), the absorbance maximum for Cy7.5.
-
Calculate the DOL using the following formula:
DOL = (A749 / ε_dye) / ((A280 - (A749 * CF)) / ε_protein)
-
A749 and A280: Absorbance values at the respective wavelengths.
-
ε_dye: Molar extinction coefficient of Cy7.5 at 749 nm (approximately 250,000 M⁻¹cm⁻¹).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7.5).
-
Storage of Labeled Antibodies
Proper storage is crucial to maintain the stability and functionality of the fluorescently labeled antibody.
| Storage Condition | Duration | Recommendations |
| Short-term | Up to 1 month | Store at 4°C, protected from light. |
| Long-term | Up to 6 months | Aliquot and store at -20°C or -80°C. Add a stabilizer like 0.1% BSA and a bacteriostatic agent like 0.05% sodium azide. Avoid repeated freeze-thaw cycles. |
Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching. It is also recommended to avoid using frost-free freezers, as their temperature cycling can degrade the antibody.
Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling protocol.
Caption: Workflow for Cy7.5 NHS ester antibody labeling.
References
Application Notes and Protocols: Covalent Conjugation of Cy7.5-COOH to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of the near-infrared (NIR) fluorescent dye Cy7.5-COOH to proteins. Cy7.5 is a valuable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to its deep tissue penetration and minimal background autofluorescence.[1][][3] The protocols outlined below utilize the robust and widely adopted carbodiimide chemistry to form a stable amide bond between the carboxyl group of the dye and primary amines on the target protein.
The primary method described herein involves a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4] EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[4] This activated dye can then efficiently react with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of the protein, to yield a stable amide linkage.
Core Principles of Cy7.5-Protein Conjugation
Successful conjugation of this compound to proteins hinges on several key factors:
-
Reaction Chemistry: The use of EDC and NHS provides a reliable method for activating carboxylic acids for reaction with primary amines. This "zero-length" crosslinking approach ensures that no additional spacer arm is introduced between the dye and the protein.
-
Buffer Conditions: The reaction is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-activated dye with primary amines is optimal at a slightly alkaline pH (7.2-8.5). It is crucial to use amine-free buffers, such as MES and PBS, to prevent competition with the target protein.
-
Protein and Dye Concentration: Higher protein concentrations (typically 2-10 mg/mL) generally lead to better labeling efficiency. The molar ratio of dye to protein is a critical parameter that must be optimized for each specific protein to achieve the desired degree of labeling without compromising protein function.
-
Purification: Removal of unconjugated dye is essential for accurate downstream applications and to minimize background signal. Size exclusion chromatography is a common and effective method for this purpose.
-
Characterization: Determining the degree of labeling (DOL), or the dye-to-protein ratio, is a critical quality control step to ensure reproducibility. This is typically achieved through spectrophotometric analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Cy7.5 and the conjugation reaction.
| Parameter | Value | Reference |
| This compound Properties | ||
| Excitation Maximum (λex) | ~788 nm | |
| Emission Maximum (λem) | ~808 nm | |
| Recommended Reaction Conditions | ||
| Protein Concentration | 2 - 10 mg/mL | |
| Reaction pH (Activation) | 4.5 - 6.0 | |
| Reaction pH (Conjugation) | 7.2 - 8.5 | |
| Dye:Protein Molar Ratio (starting point) | 5:1 to 20:1 | |
| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to a protein, purification of the conjugate, and characterization of the final product.
Protocol 1: Preparation of Reagents and Protein
-
Protein Preparation:
-
The protein solution should be at a concentration of 2-10 mg/mL.
-
The protein must be in an amine-free buffer, such as 0.1 M MES (4-morpholinoethanesulfonic acid) with 0.5 M NaCl, pH 6.0 for the activation step, or Phosphate-Buffered Saline (PBS), pH 7.2 for the conjugation step.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), buffer exchange must be performed using dialysis or a desalting column.
-
-
This compound Solution:
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration will depend on the desired dye-to-protein molar ratio in the reaction.
-
-
EDC and NHS/Sulfo-NHS Solutions:
-
Prepare fresh solutions of EDC and NHS (or the water-soluble Sulfo-NHS) in the activation buffer (e.g., 0.1 M MES, pH 6.0). It is recommended to allow the EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Protocol 2: Two-Step Conjugation of this compound to Protein
This two-step protocol is recommended to minimize protein-protein crosslinking.
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS (or Sulfo-NHS) solutions in the activation buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
Adjust the pH of the protein solution to 7.2-8.5 by adding a suitable amine-free buffer, such as PBS.
-
Add the activated Cy7.5-NHS ester solution to the protein solution. The volume of the dye solution should ideally not exceed 10% of the total reaction volume to avoid precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rotation can improve conjugation efficiency.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine or Tris buffer can be added to a final concentration of 10-50 mM. This will react with any remaining NHS-activated dye. Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Cy7.5-Protein Conjugate
-
Size Exclusion Chromatography:
-
Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with an appropriate storage buffer for the protein, such as PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with the equilibration buffer. The first colored fraction to elute will be the Cy7.5-protein conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the purified conjugate.
-
Protocol 4: Characterization of the Cy7.5-Protein Conjugate
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of Cy7.5 (~788 nm, Amax). If the absorbance is too high, dilute the sample with buffer and record the dilution factor.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the following formulas:
-
Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax × CF280)] / ε_protein where:
-
A280 = Absorbance of the conjugate at 280 nm
-
Amax = Absorbance of the conjugate at the dye's λmax (~788 nm)
-
CF280 = Correction factor for the dye's absorbance at 280 nm (This value is dye-specific and should be obtained from the dye manufacturer)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
Dye Concentration (M): Dye Conc. (M) = Amax / ε_dye where:
-
ε_dye = Molar extinction coefficient of Cy7.5 at its λmax
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Use of a Cy7.5-labeled antibody to track a receptor.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Protein concentration is too low. - Reaction pH is not optimal. - Presence of primary amines in the buffer. - Inactive EDC or NHS. | - Concentrate the protein to 2-10 mg/mL. - Optimize the pH for both activation and conjugation steps. - Perform buffer exchange to an amine-free buffer. - Use freshly prepared EDC and NHS solutions. |
| Protein Precipitation | - Dye-to-protein ratio is too high. - High concentration of organic solvent (DMSO/DMF). | - Optimize the dye-to-protein ratio by testing lower ratios. - Ensure the volume of the organic solvent is less than 10% of the total reaction volume. |
| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a longer size exclusion column. |
| No or Weak Signal | - Insufficient labeling. - Photobleaching of the dye. | - Increase the dye-to-protein molar ratio or reaction time. - Protect the conjugate from light during all steps of the procedure and storage. |
References
Application Notes and Protocols for Cy7.5-COOH in Live-Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7.5-COOH is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, designed for a wide range of applications in fluorescence microscopy and in vivo imaging.[1][2] Its fluorescence emission in the NIR window (750-900 nm) provides significant advantages for live-cell imaging, including deeper tissue penetration and minimal autofluorescence from biological samples, which results in a higher signal-to-noise ratio.[3][4] this compound is characterized by its high water solubility, a crucial feature for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function.[3] The carboxylic acid group on the Cy7.5 molecule allows for its covalent conjugation to primary amines on target biomolecules, such as antibodies or peptides, after activation to a reactive ester (e.g., N-hydroxysuccinimidyl ester). Due to its high hydrophilicity and negative charge, this compound is largely membrane-impermeant, making it an excellent candidate for labeling cell surface proteins and other extracellular targets in live-cell imaging studies.
Data Presentation
Photophysical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~781-788 nm | |
| Emission Maximum (λem) | ~808 nm | |
| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | |
| Stokes Shift | ~20 nm | |
| Quantum Yield (Φ) | ~0.10 | |
| Molecular Formula | C47H52N2O10S2 (for a related diacid form) | |
| Molecular Weight | 869.06 g/mol (for a related diacid form) | |
| Water Solubility | Excellent | |
| Recommended Storage | -20°C in the dark, desiccated |
Cytotoxicity and Photostability
| Parameter | Observation | Notes | Reference |
| Cytotoxicity | Cell viability is dependent on dye concentration, cell type, and incubation time. | It is highly recommended to perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration for the specific cell line and experimental conditions. | |
| Photostability | Cy7 dyes are robust NIR fluorophores but are susceptible to photobleaching with prolonged exposure to high-intensity excitation light. | To minimize photobleaching, use the lowest possible laser power and exposure time during image acquisition. The use of antifade reagents compatible with live-cell imaging can also help mitigate this effect. |
Experimental Protocols
Protocol 1: Activation of this compound to Cy7.5-NHS Ester
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimidyl (NHS) ester for subsequent conjugation to biomolecules.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas (optional)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the this compound solution.
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the activated Cy7.5-NHS ester is ready for immediate use in labeling reactions. It is recommended to use the activated dye without delay.
Protocol 2: Labeling of Cell Surface Proteins on Live Cells
This protocol outlines the procedure for labeling primary amines on cell surface proteins of live cells using the activated Cy7.5-NHS ester.
Materials:
-
Activated Cy7.5-NHS ester (from Protocol 1)
-
Live cells in suspension or adherent in a culture dish
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
Cell culture medium, pre-warmed
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Wash the cells twice with ice-cold PBS to remove any residual media.
-
Resuspend or cover the cells with a labeling buffer (e.g., PBS, pH 7.4).
-
Add the activated Cy7.5-NHS ester to the cell suspension or culture dish at a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.
-
Incubate the cells on ice or at 4°C for 30-60 minutes in the dark to prevent internalization of the dye.
-
Wash the cells three times with ice-cold PBS to remove any unbound dye.
-
Resuspend or cover the cells with fresh, pre-warmed cell culture medium.
-
The cells are now ready for imaging using a fluorescence microscope equipped with a NIR laser/light source and a suitable emission filter.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the dye. Include a control group with medium only.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Visualizations
Caption: Workflow for live-cell surface protein labeling with Cy7.5-NHS ester.
Caption: Activation of this compound and conjugation to a biomolecule.
Caption: Example of tracking a signaling pathway with a Cy7.5-labeled ligand.
References
Applications of Cy7.5 in Flow Cytometry: A Detailed Guide for Researchers
Introduction
Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in flow cytometry. Its unique spectral properties offer significant advantages for multicolor analysis, particularly in the detection of low-abundance antigens and in complex experimental designs. This document provides detailed application notes and protocols for the use of Cy7.5-conjugated antibodies in flow cytometry, aimed at researchers, scientists, and professionals in drug development.
Cy7.5's key advantage lies in its emission in the near-infrared spectrum, a region where cellular autofluorescence is minimal. This intrinsic property leads to a superior signal-to-noise ratio, enhancing the sensitivity of detection for target molecules.[1] Its distinct spectral profile also makes it an excellent candidate for inclusion in large multicolor panels, minimizing the need for extensive compensation with fluorochromes emitting in the violet, blue, and green-yellow ranges.[2]
Key Advantages of Cy7.5 in Flow Cytometry
-
Reduced Autofluorescence: Cellular components exhibit significantly lower intrinsic fluorescence in the NIR spectrum, resulting in cleaner signals and higher sensitivity.
-
Enhanced Multiplexing: The long-wavelength emission of Cy7.5 allows for its seamless integration into complex multicolor panels with reduced spectral overlap.[2]
-
High Photostability: Cy7.5 demonstrates robust resistance to photobleaching, ensuring consistent signal intensity during prolonged exposure to laser excitation.[1]
Quantitative Data Summary
The successful application of Cy7.5 in flow cytometry relies on understanding its spectral characteristics and optimizing experimental parameters. The following tables provide a summary of key quantitative data for Cy7.5 and recommended starting points for staining protocols.
Table 1: Spectral Properties of Cy7.5
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~788 nm | [1] |
| Emission Maximum (λem) | ~808 nm | |
| Stokes Shift | ~20 nm | |
| Recommended Laser | Red (e.g., 633/640 nm) or NIR | |
| Recommended Filter | Long-pass filter >780 nm |
Table 2: General Parameters for Flow Cytometry Staining Protocols
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Cell Concentration | 1 x 10⁶ to 1 x 10⁷ cells/mL | Adjust based on cell type and experimental needs. | |
| Antibody Concentration | Titrate for optimal signal-to-noise (typically 0.1-10 µg/mL) | Titration is critical for each new antibody lot and cell type. | |
| Incubation Temperature | 2-8°C | Reduces non-specific binding and internalization of surface antigens. | |
| Incubation Time | 20-30 minutes (Surface); 30-60 minutes (Intracellular) | Protect from light during incubation. | |
| Washing Steps | 2-3 washes with 1-2 mL of staining buffer | Centrifuge at 300-400 x g for 5 minutes. | |
| Final Resuspension Volume | 300-500 µL | Adjust based on the flow cytometer's requirements. |
Experimental Protocols
Protocol 1: Antibody Conjugation with Cy7.5 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive Cy7.5 NHS ester.
Materials:
-
Purified antibody (in amine-free buffer, e.g., PBS)
-
Cy7.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer.
-
Prepare the Dye: Dissolve the Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add the Cy7.5 solution to the antibody solution at a molar ratio of approximately 10:1 to 20:1 (dye:antibody).
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Stop the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5).
Protocol 2: Cell Surface Staining with Cy7.5-Conjugated Antibodies
This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.
Materials:
-
Cell suspension (e.g., PBMCs, cultured cells)
-
Cy7.5-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)
-
Fc Blocking Reagent (optional, but recommended)
-
Viability Dye (optional, but recommended)
Procedure:
-
Cell Preparation:
-
Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
-
Fc Receptor Blocking (Optional):
-
Add Fc blocking reagent according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at 2-8°C. Do not wash.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cy7.5-conjugated antibody.
-
Incubate for 20-30 minutes at 2-8°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and repeat the wash step.
-
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Keep samples on ice and protected from light until analysis.
-
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a red or NIR laser and the appropriate emission filter for Cy7.5.
Protocol 3: Intracellular Staining with Cy7.5-Conjugated Antibodies
This protocol is for staining intracellular antigens and should be performed after cell surface staining if required.
Materials:
-
Surface-stained cells (from Protocol 2)
-
Fixation Buffer (e.g., 2-4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)
-
Cy7.5-conjugated antibody for the intracellular target
Procedure:
-
Fixation:
-
After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Antibody Staining:
-
Add the Cy7.5-conjugated antibody (diluted in Permeabilization Buffer) to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Final Resuspension and Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer for analysis on the flow cytometer.
Advanced Applications and Considerations
Tandem Dyes
Cy7.5 can theoretically be used as an acceptor molecule in tandem dyes, where a donor fluorophore (like PE or APC) is excited by a laser, and the energy is transferred to Cy7.5 via Förster Resonance Energy Transfer (FRET), which then emits in the far-red spectrum. This allows for the excitation of the tandem dye with common laser lines (e.g., 488 nm for PE or 633 nm for APC) while detecting the emission in the NIR range.
Considerations for Tandem Dyes:
-
Degradation: Tandem dyes can be sensitive to light and fixation, which may lead to the decoupling of the donor and acceptor molecules. This results in unwanted fluorescence in the donor's emission channel, requiring careful compensation.
-
Lot-to-Lot Variation: Due to the complexity of their synthesis, tandem dyes can exhibit significant lot-to-lot variability. It is crucial to titrate each new lot of a tandem dye conjugate.
Multicolor Panel Design
When incorporating Cy7.5 into a multicolor panel, the following should be considered:
-
Minimize Spectral Overlap: Although Cy7.5 has minimal overlap with many common fluorochromes, it's essential to use a spectrum viewer to check for potential spillover into adjacent channels, especially with other far-red dyes.
-
Antigen Density: Assign brighter fluorochromes to antigens with low expression levels and dimmer fluorochromes to highly expressed antigens.
-
Controls: Always include single-stained compensation controls for each fluorochrome in the panel. Fluorescence Minus One (FMO) controls are also critical for accurate gating of positive populations.
Troubleshooting
-
Weak Signal:
-
Increase antibody concentration (re-titrate if necessary).
-
Check for tandem dye degradation.
-
Ensure the correct laser and filter combination is being used.
-
-
High Background:
-
Decrease antibody concentration.
-
Include an Fc blocking step.
-
Ensure adequate washing steps.
-
Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
-
Compensation Issues:
-
Prepare fresh single-stain compensation controls for every experiment.
-
Ensure that compensation controls are as bright or brighter than the experimental samples.
-
Be mindful of tandem dye degradation, which can affect compensation.
-
By leveraging the unique properties of Cy7.5 and following optimized protocols, researchers can significantly enhance the quality and depth of their flow cytometry data.
References
Application Notes and Protocols for the Activation of Cy7.5-COOH with EDC and NHS for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are indispensable tools for in vivo imaging, flow cytometry, and other fluorescence-based assays due to their deep tissue penetration and minimal autofluorescence. Cy7.5, a heptamethine cyanine dye, is a prominent NIR fluorophore. When functionalized with a carboxylic acid (Cy7.5-COOH), it can be covalently conjugated to primary amines on biomolecules, such as proteins, antibodies, and peptides, through a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This document provides detailed application notes and protocols for the activation of this compound and subsequent labeling of biomolecules.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing biomolecule is a two-step process. First, the carboxyl group of this compound is activated by EDC to form a highly reactive but unstable O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable amine-reactive NHS ester. The Cy7.5-NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.
Application Notes and Protocols: Calculating the Degree of Labeling for Cy7.5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that is widely used for labeling proteins, antibodies, and other biomolecules for in vivo imaging and other sensitive detection applications. The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the conjugate. An optimal DOL is essential for achieving a strong fluorescent signal without compromising the biological activity of the protein due to steric hindrance or quenching effects. This document provides a detailed protocol for determining the DOL of Cy7.5 conjugates using a simple and reliable spectrophotometric method.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the purified Cy7.5-protein conjugate at two wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of Cy7.5 (approximately 788 nm)—the concentrations of both the protein and the dye can be determined. The DOL is then calculated as the molar ratio of the dye to the protein. A correction factor is necessary to account for the absorbance of the Cy7.5 dye at 280 nm, ensuring an accurate determination of the protein concentration.
Key Parameters for DOL Calculation
Accurate DOL calculation relies on precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Cy7.5 | ε_dye | 223,000 M⁻¹cm⁻¹[1][2] |
| Molar Extinction Coefficient of IgG | ε_protein | ~203,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy7.5 at 280 nm | CF₂₈₀ | ~0.09 |
| Maximum Absorbance of Cy7.5 | λ_max | ~788 nm[1][3] |
| Maximum Absorbance of Protein | ~280 nm |
Experimental Protocols
This section details the protocols for conjugating Cy7.5 to a protein and subsequently calculating the DOL.
Protocol for Cy7.5-Protein Conjugation
This protocol provides a general guideline for labeling proteins with a Cy7.5 NHS ester. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy7.5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the NHS ester.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved Cy7.5 NHS ester to the protein solution. A common starting molar ratio of dye to protein is 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unconjugated Cy7.5 dye from the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute is the Cy7.5-protein conjugate.
-
Protocol for DOL Calculation
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified Cy7.5-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7.5, approximately 788 nm (A_max).
-
Use the purification buffer as a blank.
-
If the absorbance reading is too high (typically > 2.0), dilute the conjugate solution with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.
-
-
Calculations:
Step 1: Calculate the molar concentration of the Cy7.5 dye.
-
A_max: Absorbance at ~788 nm
-
ε_dye: Molar extinction coefficient of Cy7.5 (223,000 M⁻¹cm⁻¹)
-
path length: Cuvette path length in cm (typically 1 cm)
Step 2: Calculate the corrected absorbance of the protein at 280 nm. This step is crucial as the Cy7.5 dye also absorbs light at 280 nm.
-
A₂₈₀: Measured absorbance at 280 nm
-
A_max: Absorbance at ~788 nm
-
CF₂₈₀: Correction factor for Cy7.5 at 280 nm (~0.09)
Step 3: Calculate the molar concentration of the protein.
-
Corrected A₂₈₀: Corrected absorbance at 280 nm
-
ε_protein: Molar extinction coefficient of the protein (e.g., ~203,000 M⁻¹cm⁻¹ for IgG)
-
path length: Cuvette path length in cm (typically 1 cm)
Step 4: Calculate the Degree of Labeling (DOL).
-
Visualizations
Caption: Experimental workflow for Cy7.5 conjugation and DOL determination.
Caption: Logical relationship for DOL calculation.
Conclusion
The accurate determination of the degree of labeling is a critical quality control step in the production of fluorescently labeled proteins. The spectrophotometric method described in this application note provides a straightforward and reliable means of calculating the DOL for Cy7.5 conjugates. By following these protocols and using the provided parameters, researchers can ensure the quality and consistency of their conjugates, leading to more reproducible and dependable experimental results.
References
Application Notes and Protocols for the Purification of Cy7.5 Labeled Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins and antibodies labeled with the near-infrared (NIR) fluorescent dye, Cyanine7.5 (Cy7.5). Proper purification is a critical step to remove unconjugated dye and protein aggregates, ensuring high purity and specific activity for downstream applications such as in vivo imaging, flow cytometry, and other fluorescence-based assays.
Introduction to Purification of Cy7.5 Labeled Bioconjugates
The conjugation of proteins and antibodies with Cy7.5 allows for sensitive detection in the NIR spectrum, offering advantages of deep tissue penetration and low autofluorescence. However, the labeling reaction mixture contains a heterogeneous population of molecules, including the desired labeled protein, unconjugated (free) dye, and potentially aggregated or denatured protein. The presence of free dye can lead to high background signals and inaccurate quantification, while protein aggregates can alter the biological activity and pharmacokinetic properties of the labeled molecule. Therefore, robust purification is essential to isolate the pure, active Cy7.5-labeled protein or antibody.
Commonly employed purification techniques are based on differences in size, charge, or specific affinity of the components in the reaction mixture. This guide details protocols for three widely used methods: Size Exclusion Chromatography (SEC), Affinity Chromatography, and Tangential Flow Filtration (TFF).
Quality Control: Determination of Degree of Labeling (DOL)
A crucial quality control step is to determine the Degree of Labeling (DOL), which is the molar ratio of the fluorescent dye to the protein. An optimal DOL is critical; a low DOL results in a weak signal, whereas a high DOL can lead to fluorescence quenching and potentially alter the protein's function. For in vivo imaging applications, a DOL of 2 to 4 is often considered optimal.[1][2]
Protocol for DOL Calculation:
-
Measure the absorbance of the purified Cy7.5-labeled protein solution at 280 nm (A280) and at the maximum absorbance of Cy7.5, which is approximately 750 nm (A750), using a spectrophotometer.
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law and the following formulas:
-
Protein Concentration (M) = (A280 - (A750 × CF)) / ε_protein
-
Dye Concentration (M) = A750 / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy7.5, this is approximately 0.05).[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[1]
-
ε_dye is the molar extinction coefficient of Cy7.5 at ~750 nm (e.g., ~250,000 M⁻¹cm⁻¹).[1]
-
Purification Methodologies and Protocols
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as the labeled antibody, are excluded from the pores of the chromatography resin and elute first. Smaller molecules, like the free Cy7.5 dye, enter the pores and have a longer retention time, thus eluting later. SEC is a gentle method that can be used for both purification and buffer exchange.
Experimental Workflow for SEC Purification:
Caption: Experimental workflow for Size Exclusion Chromatography.
Detailed Protocol for SEC:
-
Column Preparation: Equilibrate a pre-packed or self-packed size exclusion column (e.g., Sephadex G-25) with at least 3-5 column volumes of phosphate-buffered saline (PBS), pH 7.4.
-
Sample Loading: Carefully load the Cy7.5 labeling reaction mixture onto the top of the column.
-
Elution: Begin elution with PBS at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions of a defined volume.
-
Monitoring: Monitor the absorbance of the collected fractions at 280 nm and 750 nm. The first peak to elute contains the high molecular weight labeled protein, while the second, more intensely colored peak corresponds to the low molecular weight free dye.
-
Pooling: Pool the fractions corresponding to the first peak.
-
Concentration (Optional): If necessary, concentrate the pooled fractions using a centrifugal filter device.
Affinity Chromatography
Affinity chromatography is a highly specific purification method that utilizes the binding affinity between the protein/antibody and a ligand immobilized on the chromatography resin. For antibodies, Protein A or Protein G resins are commonly used, which bind to the Fc region of IgG.
Experimental Workflow for Affinity Chromatography Purification:
References
Application Notes and Protocols for In Vivo Tracking of Nanoparticles using Cy7.5-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cy7.5-COOH, a near-infrared (NIR) fluorescent dye, for the tracking of nanoparticles in preclinical in vivo models. The protocols detailed below cover the essential steps from nanoparticle conjugation to in vivo imaging and ex vivo biodistribution analysis, enabling researchers to effectively monitor the biodistribution and target accumulation of their nanoparticle formulations.
Introduction to this compound for In Vivo Imaging
This compound is a cyanine dye characterized by its fluorescence in the near-infrared spectrum, with an absorption maximum around 788 nm and an emission maximum at approximately 808 nm.[1] This spectral profile is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this wavelength range.[2][3] The carboxylic acid functional group (-COOH) on the Cy7.5 molecule allows for covalent conjugation to nanoparticles that have amine groups on their surface, typically through a stable amide bond formation.[4][5] This stable linkage is crucial for ensuring that the fluorescent signal accurately represents the biodistribution of the nanoparticle carrier, although the stability of the dye-nanoparticle linkage should be empirically verified.
Key Features of this compound:
| Property | Value | Reference |
| Excitation Maximum | ~788 nm | |
| Emission Maximum | ~808 nm | |
| Functional Group | Carboxylic Acid (-COOH) | |
| Application | In Vivo Imaging, Fluorescence Microscopy, Flow Cytometry |
Experimental Protocols
Protocol for Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent conjugation of this compound to nanoparticles with primary amine groups on their surface using carbodiimide chemistry. This method involves the activation of the carboxylic acid group on the Cy7.5 dye with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more reactive NHS ester, which then readily reacts with primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2, silica nanoparticles with amine groups)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography) or dialysis membrane (with appropriate molecular weight cut-off)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 1-10 mg/mL).
-
Activation of this compound:
-
In a light-protected microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester of Cy7.5.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.
-
Add the activated Cy7.5-NHS ester solution to the nanoparticle dispersion. The molar ratio of dye to nanoparticles should be optimized based on the desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing, protected from light.
-
-
Quenching of Unreacted Dye: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted Cy7.5-NHS ester.
-
Purification of Labeled Nanoparticles:
-
Remove unconjugated dye and byproducts by either size-exclusion chromatography or dialysis against PBS.
-
Collect the fractions containing the Cy7.5-labeled nanoparticles.
-
-
Characterization:
-
Determine the concentration of the nanoparticles.
-
Measure the absorbance of the conjugate at the maximum absorbance wavelength of the nanoparticle material and at ~788 nm for Cy7.5 to determine the degree of labeling.
-
Characterize the size and zeta potential of the labeled nanoparticles using Dynamic Light Scattering (DLS) to ensure they have not aggregated.
-
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles for In Vivo Tracking Using XFI - CD Bioparticles [cd-bioparticles.com]
- 5. cytodiagnostics.com [cytodiagnostics.com]
Amine-Reactive Cy7.5 Dye: Comprehensive Application Notes and Protocols for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the labeling of proteins, antibodies, and other amine-containing biomolecules with amine-reactive Cy7.5 dyes. Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye highly valued in biomedical research and drug development for its deep tissue penetration and minimal background autofluorescence, making it ideal for in vivo imaging and other sensitive applications.[1][2][3] The most common amine-reactive form of Cy7.5 utilizes an N-hydroxysuccinimide (NHS) ester functional group, which efficiently reacts with primary amines on biomolecules to form stable covalent bonds.[4][5]
Principle of Amine-Reactive Labeling
The fundamental principle of amine-reactive Cy7.5 labeling involves the reaction of an NHS ester of the dye with primary amine groups (-NH2) present on the target biomolecule. These primary amines are typically found on the side chains of lysine residues in proteins and at the N-terminus. The reaction, which is most efficient under slightly basic conditions (pH 8.0-9.0), results in the formation of a stable amide bond, covalently attaching the Cy7.5 dye to the biomolecule.
dot
Caption: Chemical reaction of Cy7.5 NHS ester with a primary amine.
Key Experimental Parameters
Successful and reproducible labeling with amine-reactive Cy7.5 dyes is dependent on several critical parameters. These parameters should be optimized for each specific biomolecule and intended application to achieve the desired degree of labeling (DOL). A low DOL can result in a weak signal, while an excessively high DOL may lead to fluorescence quenching and altered protein function.
| Parameter | Recommended Range/Value | Notes |
| Antibody/Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. Labeling efficiency can be significantly reduced at concentrations below 2 mg/mL. |
| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent. Lower pH will result in protonation of the amino groups and reduced reactivity. |
| Dye-to-Biomolecule Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired DOL. It is recommended to perform a titration with different molar ratios. |
| Reaction Time | 1 - 3 hours | Incubation time can be adjusted to control the extent of labeling. |
| Reaction Temperature | Room Temperature | The reaction is typically performed at room temperature. |
| Buffer Composition | Amine-free buffer (e.g., PBS, sodium bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the dye and must be avoided. |
Detailed Experimental Protocol: Antibody Labeling with Cy7.5 NHS Ester
This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the recommended concentrations and molar ratios.
Materials and Reagents
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
Amine-reactive Cy7.5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Storage Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)
Experimental Workflow
dot
Caption: General workflow for Cy7.5 NHS ester antibody labeling.
Step-by-Step Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Vortex until the dye is completely dissolved. The dye solution is sensitive to moisture and should be used promptly.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the antibody solution.
-
Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
Calculate the required volume of the 10 mM Cy7.5 dye stock solution to achieve a 10:1 dye-to-antibody molar ratio as a starting point.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled antibody from the unreacted free dye.
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as a colored band, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization of the Labeled Antibody:
-
Determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance of Cy7.5 (~750-788 nm) using a spectrophotometer.
-
The DOL can be calculated using the Beer-Lambert law and the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) Where:
-
A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.5.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of Cy7.5 at its absorbance maximum (e.g., ~223,000 - 250,000 M⁻¹cm⁻¹).
-
CF = Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).
-
-
-
Storage of the Labeled Antibody:
-
For short-term storage (up to a month), the labeled antibody can be kept at 4°C, protected from light.
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For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent like sodium azide (to a final concentration of 0.05%) and store at 4°C. Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Application in Drug Development: Visualizing Receptor Targeting
Cy7.5-labeled biomolecules, particularly antibodies, are instrumental in drug development for visualizing and quantifying drug delivery to target sites. For instance, a Cy7.5-labeled antibody targeting a specific cell surface receptor on cancer cells can be used for in vivo imaging to assess tumor targeting and accumulation.
dot
References
Application Notes and Protocols for Western Blotting Using Cy7.5 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The advent of near-infrared (NIR) fluorescent detection has significantly enhanced the quantitative capabilities of this method, offering a wider dynamic range and higher signal-to-noise ratios compared to traditional chemiluminescence.[1][2][3] Cy7.5, a near-infrared fluorescent dye, is particularly well-suited for Western blotting due to its spectral properties which minimize background autofluorescence from biological molecules and blotting membranes.[4][5] This document provides a detailed guide on the use of Cy7.5 carboxylic acid for Western blotting, including protocols for antibody conjugation and fluorescent detection.
Cy7.5 carboxylic acid is a non-activated form of the dye. To covalently link it to the primary amines (e.g., on lysine residues) of an antibody, a two-step carbodiimide crosslinking chemistry is employed, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxylic acid group of the dye, which then reacts with sulfo-NHS to form a more stable amine-reactive ester. This activated dye can then efficiently label the antibody.
Properties of Cy7.5 Dye
The selection of Cy7.5 for fluorescent Western blotting is based on its advantageous photophysical properties, which are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | ~788 nm | |
| Emission Maximum | ~808 nm | |
| Stokes Shift | ~20 nm | |
| Molar Extinction Coefficient | ~223,000 cm⁻¹M⁻¹ | |
| Quantum Yield | High | |
| Recommended Application | In Vivo Imaging, Fluorescence Microscopy, Western Blotting |
Experimental Protocols
Part 1: Conjugation of Cy7.5 Carboxylic Acid to Primary Antibody
This protocol details the two-step EDC/sulfo-NHS chemistry to conjugate Cy7.5 carboxylic acid to a primary antibody.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris)
-
Cy7.5 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
-
Anhydrous DMSO
Conjugation Workflow Diagram
References
- 1. licorbio.com [licorbio.com]
- 2. Fluorescent Western blotting [jacksonimmuno.com]
- 3. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane) [protocols.io]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Cy7.5-COOH.
Welcome to the technical support center for troubleshooting low labeling efficiency with Cy7.5-COOH. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind labeling with this compound?
Labeling with this compound, a cyanine dye with a carboxylic acid group, is typically a two-step process utilizing carbodiimide chemistry.[1]
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Activation: The carboxylic acid group on the Cy7.5 dye is activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.[1][2]
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Conjugation: This activated NHS-ester dye then reacts with primary amine groups (-NH₂) on the target molecule (e.g., lysine residues on an antibody) to create a stable amide bond.[1]
Q2: Why is a two-step protocol recommended over a one-pot reaction?
A two-step protocol is highly recommended to prevent undesirable polymerization or cross-linking of the target protein.[1] In a one-pot reaction, EDC can activate carboxyl groups on the protein itself (from aspartic and glutamic acid residues), causing them to react with amines on other protein molecules. By activating the dye separately before adding it to the protein, this side reaction is minimized.
Q3: What are the most critical factors influencing the labeling efficiency?
The success of the labeling reaction is highly dependent on several key parameters:
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pH of the reaction buffers: The activation and conjugation steps have different optimal pH ranges.
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Buffer composition: Buffers containing primary amines or carboxylates will interfere with the reaction chemistry.
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Reagent quality: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.
-
Dye-to-protein molar ratio: An optimal ratio is crucial; too low a ratio results in under-labeling, while too high a ratio can cause aggregation and fluorescence quenching.
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Protein concentration: Higher protein concentrations generally lead to more efficient labeling.
Q4: My this compound dye won't dissolve in my aqueous buffer. What should I do?
This compound has low aqueous solubility. It is recommended to first dissolve the dye in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your protein solution in the appropriate aqueous buffer.
Troubleshooting Guide
This section addresses specific issues you may encounter during your labeling experiment.
Issue 1: No or very low labeling is observed.
| Potential Cause | Recommended Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents. Allow them to equilibrate to room temperature before opening to prevent condensation. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction. Use a non-amine, non-carboxylate buffer like MES for the activation step and PBS or sodium bicarbonate for the conjugation step. If your protein is in an incompatible buffer, perform a buffer exchange. |
| Incorrect pH | The two-step EDC/NHS reaction is pH-dependent. Ensure the pH for each step is within the optimal range. |
Issue 2: The labeling efficiency is consistently low.
| Potential Cause | Recommended Solution |
| Suboptimal Dye-to-Protein Ratio | The ideal molar ratio of dye to protein needs to be determined empirically for each specific protein. A common starting point is a 10- to 20-fold molar excess of dye to protein. Try testing a range of ratios (e.g., 5:1, 15:1, 20:1) to find the optimum. |
| Low Protein Concentration | The kinetics of the reaction are concentration-dependent. For optimal results, the protein concentration should be at least 2 mg/mL. |
| Dye Aggregation | Cyanine dyes are prone to forming non-fluorescent aggregates in aqueous solutions. Prepare the dye stock solution fresh in an appropriate solvent (e.g., DMSO) and add it to the reaction buffer immediately before use. |
Issue 3: The final conjugate has low fluorescence or the signal is weak.
| Potential Cause | Recommended Solution |
| Fluorescence Quenching | Over-labeling can lead to self-quenching of the fluorophores. Reduce the dye-to-protein molar ratio in your reaction. |
| Dye Aggregation | Aggregated dye is often non-fluorescent. In addition to fresh dye preparation, consider including detergents like Tween-20 in buffers to minimize hydrophobic interactions that can lead to aggregation. |
| Photobleaching | Protect the dye and the conjugate from light as much as possible during the reaction and storage. |
Issue 4: The protein precipitates during the labeling reaction.
| Potential Cause | Recommended Solution |
| Over-labeling | Excessive labeling can alter the protein's solubility and lead to precipitation. Reduce the dye-to-protein molar ratio or decrease the reaction time. |
| High Concentration of Organic Solvent | Adding a large volume of the dye stock solution (in DMSO or DMF) can cause the protein to precipitate. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Experimental Protocols & Data
Table 1: Recommended Buffers and pH for Two-Step Labeling
| Reaction Step | Recommended Buffer | Optimal pH Range | Incompatible Buffers |
| Activation (this compound + EDC/NHS) | MES (2-(N-morpholino)ethanesulfonic acid) | 4.7 - 6.0 | Buffers with primary amines or carboxylates |
| Conjugation (Activated Dye + Protein) | PBS (Phosphate-Buffered Saline) or Sodium Bicarbonate | 7.2 - 8.5 | Buffers with primary amines (e.g., Tris, Glycine) |
Data compiled from multiple sources.
Table 2: Typical Reaction Parameters
| Parameter | Recommended Starting Condition | Notes |
| Protein Concentration | > 2 mg/mL | Higher concentrations improve reaction kinetics. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein. |
| Reaction Temperature | Room Temperature | For most reactions. 4°C can be used to slow the reaction. |
| Reaction Time | 1-2 hours | Can be optimized as needed. |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess reactive dye. |
General Two-Step Labeling Protocol
This is a generalized protocol and may require optimization for your specific application.
Part A: Activation of this compound
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Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a microfuge tube, combine the this compound stock solution with EDC and Sulfo-NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0). A common molar ratio to start with is 1:2:5 (Dye:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature, protected from light.
Part B: Conjugation to Protein
-
Ensure your protein is in the Conjugation Buffer (e.g., PBS, pH 7.4) at a concentration >2 mg/mL.
-
Add the activated Cy7.5 solution from Part A to your protein solution. This should result in the desired molar excess of dye.
-
Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
Part C: Quenching and Purification
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes.
-
Purify the conjugate to remove unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
Visual Guides
Caption: Two-step workflow for this compound conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
Technical Support Center: Preventing Photobleaching of Cy7.5 Dye
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cy7.5 photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Cy7.5 susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. This process renders the fluorophore incapable of fluorescing. Cyanine dyes like Cy7.5 are known to be susceptible to photobleaching, especially under intense or prolonged illumination. The underlying mechanism primarily involves photooxidation, where the excited fluorophore reacts with molecular oxygen, leading to its degradation.[1]
Q2: How can I minimize Cy7.5 photobleaching by adjusting my microscope settings?
A2: Optimizing your imaging parameters is a critical first step. Key adjustments include:
-
Reduce Laser Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio (SNR).
-
Minimize Exposure Time: Use the shortest possible camera exposure time that allows for a clear image.
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Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light without altering its spectral properties.
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Optimize Scan Speed and Zoom: For confocal microscopy, using a faster scan speed and avoiding excessive digital zoom can reduce the dwell time of the laser on any given point, thus minimizing photobleaching.
Q3: What are antifade reagents and how do they protect Cy7.5?
A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. They work through several mechanisms:
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Oxygen Scavengers: Many antifade reagents remove molecular oxygen from the sample's environment, thereby reducing the likelihood of photooxidation.
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Triplet State Quenchers: These molecules deactivate the long-lived, reactive triplet state of the fluorophore, returning it to the ground state before it can undergo destructive chemical reactions. n-Propyl gallate is a common example of a triplet state quencher.[2]
Q4: Are there more photostable alternatives to Cy7.5?
A4: Yes, several alternative near-infrared (NIR) dyes are reported to have higher photostability than traditional cyanine dyes. The Alexa Fluor series of dyes, for instance, are generally recognized for their enhanced brightness and photostability.[3][4][5] While direct quantitative comparisons under identical conditions can be difficult to find in the literature, qualitative reports suggest that dyes like Alexa Fluor 790 may offer improved performance in experiments requiring long-term imaging.
Troubleshooting Guides
This section provides step-by-step solutions to common issues encountered with Cy7.5 photobleaching.
Problem: My Cy7.5 signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching. Follow this workflow to diagnose and mitigate the issue.
Problem: My sample has a weak initial Cy7.5 signal.
A dim initial signal can exacerbate the perceived effects of photobleaching.
Troubleshooting Steps:
-
Check Labeling Efficiency: Ensure that your protein or molecule of interest is labeled with an adequate number of Cy7.5 molecules. Consider optimizing your conjugation protocol.
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Verify Filter and Laser Compatibility: Confirm that your microscope's excitation laser and emission filters are appropriate for the spectral properties of Cy7.5 (Excitation max ~750 nm, Emission max ~775 nm).
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Optimize Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT or camera). Be aware that excessively high gain can also increase noise.
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Use a High Numerical Aperture (NA) Objective: A higher NA objective will collect more light, resulting in a brighter image.
Quantitative Data on Photostability
| Antifade Reagent | Reported Effectiveness for Cyanine Dyes | Notes |
| ProLong Gold | Generally effective for a broad range of fluorophores. | A widely used commercial antifade mounting medium. |
| VECTASHIELD | Some reports suggest potential quenching of certain cyanine dyes. | Effectiveness may be dye-dependent. |
| n-Propyl Gallate (homemade) | Known to reduce photobleaching of various fluorophores, including rhodamine and fluorescein, by up to a factor of 10. | A common and cost-effective homemade antifade reagent. |
Comparison of NIR Dyes:
| Dye | Relative Photostability | Notes |
| Cy7.5 | Moderate | Prone to photobleaching, especially under high illumination. |
| Alexa Fluor 790 | High | Generally reported to be more photostable than Cy7.5. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium
This protocol provides a method for preparing a widely used homemade antifade solution.
Materials:
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n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
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10X Phosphate-Buffered Saline (PBS)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Distilled water
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Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for pH adjustment
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
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In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
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Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically.
-
Adjust the pH to approximately 8.0-9.0 using NaOH or NaHCO₃. n-Propyl gallate is more effective at a slightly alkaline pH.
-
Store the final solution in small aliquots at -20°C , protected from light.
Protocol 2: Quantifying Photobleaching Rate
This protocol outlines a basic method to measure and compare the photobleaching rates of fluorophores.
Materials:
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
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Your fluorescently labeled sample mounted with the antifade reagent to be tested
Procedure:
-
Sample Preparation: Prepare your slides as you would for your experiment, using the desired antifade mounting medium.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent (e.g., every 5-10 seconds for a rapidly bleaching sample, or every 30-60 seconds for a more stable one).
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Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within your fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean intensity of a background region for each image and subtract this from your ROI intensity.
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Normalize the intensity values by dividing each intensity point by the initial intensity at time zero.
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Plot the normalized intensity as a function of time. The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the photobleaching half-life (t½).
-
Photobleaching Mechanism of Cy7.5
The photobleaching of heptamethine cyanine dyes like Cy7.5 primarily occurs through a photooxidative cleavage reaction.
Upon absorption of excitation light, the Cy7.5 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), some can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁). In this triplet state, the dye can react with molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which then attacks and cleaves the polymethine chain of the Cy7.5 molecule, leading to its irreversible degradation.
References
Issues with Cy7.5 dye aggregation and how to solve them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to Cy7.5 dye aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What causes Cy7.5 dye aggregation?
Aggregation of Cy7.5 labeled proteins is a frequent challenge, largely stemming from the hydrophobic nature of the cyanine dye itself.[1] Cy7.5, like other long-wavelength cyanine dyes, possesses a large, planar aromatic structure conducive to self-aggregation or inducing aggregation of the protein it is conjugated to.[1] Key contributing factors include:
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Increased Surface Hydrophobicity: The attachment of multiple hydrophobic Cy7.5 molecules to a protein's surface can create or expose hydrophobic patches, leading to intermolecular protein-protein interactions and subsequent aggregation.[1]
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Dye-Dye Interactions: Cy7.5 molecules can interact with each other through π-π stacking, forming dye aggregates that can bridge multiple protein molecules.[1]
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High Dye-to-Protein Ratio: Over-labeling a protein increases the likelihood of both heightened surface hydrophobicity and dye-dye interactions, promoting aggregation.[1]
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Suboptimal Buffer Conditions: Inappropriate pH, ionic strength, or the presence of certain salts can destabilize the protein and encourage aggregation.
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High Protein Concentration: More concentrated protein solutions are inherently more susceptible to aggregation.
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Solvent Effects: Non-sulfonated cyanine dyes exhibit a tendency to aggregate in aqueous solutions, leading to fluorescence quenching.
Q2: My Cy7.5 conjugate shows low or no fluorescence signal. What could be the issue?
A lack of fluorescence signal from a Cy7.5 conjugate can be attributed to several factors, with aggregation-induced quenching being a primary suspect. When Cy7.5 molecules aggregate, their fluorescence is often quenched.
Other potential reasons include:
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Incorrect Fluorometer Settings: Ensure the excitation and emission wavelengths are set correctly for Cy7.5 (typically around 750 nm for excitation and 780 nm for emission).
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Instrument Limitations: Some fluorometers may require a near-infrared (NIR)-sensitive photomultiplier tube (PMT) to operate effectively in the NIR range.
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High Concentration: Paradoxically, a concentration that is too high can lead to aggregation and subsequent quenching.
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Inefficient Labeling: Confirm that the protein concentration is adequate and that the labeling buffer is free of primary amines that can compete with the protein for the dye.
Q3: How can I prevent Cy7.5 dye aggregation during the labeling reaction?
Preventing aggregation begins with optimizing the labeling protocol. Here are key parameters to control:
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Optimize Dye-to-Protein Ratio: A high dye-to-protein ratio is a common cause of aggregation. Start with a molar ratio of 10:1 (dye:protein) and consider testing lower ratios (e.g., 7:1, 5:1) to find the optimal balance between labeling efficiency and conjugate stability.
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Control Reaction Buffer pH: For labeling primary amines (e.g., lysines), maintain a buffer pH between 8.3 and 8.5.
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Manage Protein Concentration: While a protein concentration of 2-10 mg/mL is recommended for efficient labeling, be aware that higher concentrations can promote aggregation.
-
Use Co-solvents: For non-sulfonated Cy7.5 dyes, which have lower water solubility, adding an organic co-solvent like DMF or DMSO (typically 5-20%) to the reaction buffer can help to dissolve the dye and reduce aggregation.
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Consider Sulfonated Dyes: Using a sulfonated version of Cy7.5 can significantly improve water solubility and reduce aggregation, eliminating the need for organic co-solvents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with Cy7.5 dye aggregation.
References
Optimizing Cy7.5 Conjugation: A Technical Support Guide
Welcome to the technical support center for optimizing the dye-to-protein ratio for Cy7.5 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful labeling experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your workflow and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during Cy7.5 conjugation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Protein Aggregation After Labeling
Why is my protein aggregating or precipitating after Cy7.5 conjugation?
Protein aggregation is a frequent challenge with Cy7.5 and other cyanine dyes due to their hydrophobic nature.[1][2] The attachment of multiple hydrophobic Cy7.5 molecules to the protein surface increases its overall hydrophobicity, which can lead to intermolecular protein-protein interactions and subsequent aggregation.[1][3]
Solutions:
-
Optimize the Dye-to-Protein Ratio: A high degree of labeling (DOL) is a primary cause of aggregation.[] Start with a lower dye-to-protein molar ratio (e.g., 5:1 or 7:1) and titrate up to find the optimal balance between labeling efficiency and conjugate stability.
-
Control Buffer Conditions: Ensure the reaction buffer has the appropriate pH and ionic strength for your specific protein. For labeling primary amines with NHS esters, a pH of 8.3-8.5 is recommended.
-
Protein Concentration: High protein concentrations can increase the propensity for aggregation. If aggregation occurs, consider reducing the protein concentration.
-
Use Stabilizing Excipients: Consider reformulating the purified conjugate in a buffer containing stabilizing agents like arginine or trehalose.
-
Gentle Handling: Avoid vigorous vortexing or mixing that can denature the protein.
Issue 2: Low Labeling Efficiency (Low Degree of Labeling - DOL)
Why is my Degree of Labeling (DOL) consistently low?
Several factors can contribute to inefficient labeling of your protein with Cy7.5.
Solutions:
-
Check Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or ammonium salts in your protein buffer will compete with the protein for reaction with the Cy7.5 NHS ester, reducing labeling efficiency. Perform buffer exchange into an amine-free buffer like PBS.
-
Verify pH of Reaction Buffer: The reaction of NHS esters with primary amines is highly pH-dependent. An optimal pH of 8.3-8.5 is crucial for efficient conjugation.
-
Fresh Dye Solution: Cy7.5 NHS ester is susceptible to hydrolysis. Always prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.
-
Increase Dye-to-Protein Molar Ratio: If the DOL is too low, consider increasing the molar ratio of Cy7.5 to your protein. It is recommended to test a range of ratios to determine the optimum for your specific protein.
-
Optimize Reaction Time and Temperature: The conjugation reaction is typically performed for 1-3 hours at room temperature or overnight at 4°C. Gentle rotation during incubation can improve efficiency.
Issue 3: High Background Fluorescence
What is causing high background fluorescence in my experiments?
High background is often due to the presence of unconjugated, free Cy7.5 dye.
Solutions:
-
Thorough Purification: Ensure complete removal of free dye after the conjugation reaction. Size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis are effective methods.
-
Optimize Purification Protocol: Make sure the chosen purification method is appropriate for the size of your protein and the free dye.
-
Minimize Non-Specific Binding: In application-specific contexts like cellular imaging, include appropriate blocking steps in your experimental protocol to reduce non-specific binding of the labeled antibody.
Issue 4: Reduced Protein Activity After Labeling
Why has my protein lost its biological activity after conjugation?
The conjugation process can sometimes impact the function of the protein.
Solutions:
-
Reduce the Dye-to-Protein Ratio: Over-labeling can lead to steric hindrance or conformational changes that affect the protein's active site. A lower DOL may be necessary to preserve activity.
-
Site-Specific Labeling: If random labeling of primary amines (lysine residues) is affecting activity, consider site-specific conjugation methods if your protein can be engineered with a specific reactive site.
-
Gentle Reaction and Purification Conditions: Avoid harsh conditions that could denature the protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein molar ratio for Cy7.5 conjugation?
There is no single optimal ratio, as it depends on the specific protein and the desired application. However, a common starting point is a molar ratio of 10:1 (dye:protein). It is highly recommended to perform a titration with different ratios (e.g., 5:1, 10:1, 15:1, and 20:1) to determine the best balance between labeling efficiency, signal intensity, and potential for aggregation or loss of protein activity. For in vivo imaging, a lower DOL of 1-2 may be preferable to minimize effects on pharmacokinetics.
Q2: How do I prepare my protein for Cy7.5 labeling?
Your protein solution should be in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. If your buffer contains primary amines like Tris or glycine, you must perform a buffer exchange via dialysis or a desalting column. The pH of the protein solution should be adjusted to 8.3-8.5 before adding the dye.
Q3: How should I prepare the Cy7.5 NHS ester solution?
The Cy7.5 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use. These reactive compounds are not very stable in solution.
Q4: How do I purify the Cy7.5-protein conjugate?
The most common method for purifying the conjugate and removing free dye is size-exclusion chromatography (e.g., using a Sephadex G-25 column). The larger Cy7.5-protein conjugate will elute first, followed by the smaller, unconjugated dye molecules. Dialysis is also an effective purification method.
Q5: How do I calculate the Degree of Labeling (DOL)?
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: ~280 nm for the protein and ~750 nm for Cy7.5. The contribution of the dye to the absorbance at 280 nm must be corrected for.
The formula for calculating DOL is: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.5 (~750 nm)
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Cy7.5 at its absorbance maximum
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
Quantitative Data Summary
The following tables provide recommended starting conditions and key parameters for Cy7.5 conjugation experiments.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Avoid Tris and glycine buffers. |
| Reaction pH | 8.3 - 8.5 | Critical for efficient reaction of NHS esters with primary amines. |
| Dye Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | Start with 10:1 and optimize for your specific protein and application. |
| Reaction Temperature | Room Temperature or 4°C | |
| Reaction Time | 1-3 hours at RT or overnight at 4°C |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Protein Aggregation | High DOL, incorrect buffer, high protein concentration | Lower dye:protein ratio, optimize buffer, reduce protein concentration, add stabilizers. |
| Low DOL | Buffer contains amines, incorrect pH, hydrolyzed dye | Use amine-free buffer, adjust pH to 8.3-8.5, prepare fresh dye solution. |
| High Background | Incomplete removal of free dye | Thoroughly purify using size-exclusion chromatography or dialysis. |
| Reduced Protein Activity | Over-labeling, harsh conditions | Decrease dye:protein ratio, use gentle handling and purification methods. |
Experimental Protocols
Protocol 1: Cy7.5 NHS Ester Labeling of an Antibody
This protocol provides a general procedure and may require optimization for specific proteins.
Materials:
-
Antibody (or protein of interest) in amine-free buffer (e.g., PBS)
-
Cy7.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.5)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
If necessary, perform buffer exchange against PBS.
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th the volume of 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the Cy7.5 stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Slowly add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute is the Cy7.5-protein conjugate.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and ~750 nm.
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQ section.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein (if compatible with the application) and storing at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for Cy7.5 protein conjugation.
Caption: Troubleshooting logic for Cy7.5 conjugation issues.
References
Technical Support Center: Cy7.5-COOH Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7.5-COOH conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the this compound conjugation reaction?
The pH is a critical factor in the successful conjugation of this compound to molecules containing primary amines (e.g., proteins, antibodies) when using the common EDC/NHS chemistry. This is a two-step process, and each step has a different optimal pH range:
-
Activation of this compound: The carboxylic acid group of this compound is activated by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and stabilized by NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This activation step is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 .[1][2][3]
-
Conjugation to the amine-containing molecule: The resulting amine-reactive NHS-ester of Cy7.5 then reacts with the primary amine groups on the target molecule to form a stable amide bond. This second step is most efficient at a slightly alkaline pH of 7.2-8.5 .[2][4]
Maintaining these distinct pH environments is crucial for maximizing conjugation efficiency and minimizing side reactions.
Q2: Which buffers should I use for the two-step conjugation reaction?
It is important to use buffers that do not contain primary amines or carboxylates, as these will compete with the reactants.
-
For the activation step (pH 4.5-6.0): MES buffer (4-Morpholinoethanesulfonic acid) is a common and suitable choice.
-
For the conjugation step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or borate buffer are commonly used.
Q3: Can I perform the conjugation as a one-step reaction?
While a one-step reaction is possible, it is generally less efficient. Performing the reaction at a single, intermediate pH can lead to a compromise where neither the activation nor the conjugation is optimal. A two-step protocol allows for the optimization of each reaction, leading to higher yields and more consistent results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH for activation: The pH of the reaction buffer during the EDC/NHS activation of this compound was too high or too low. | Ensure the activation buffer (e.g., MES) is within the optimal pH range of 4.5-6.0. Verify the pH of your buffer before starting the reaction. |
| Suboptimal pH for conjugation: The pH during the reaction of the activated Cy7.5 with the amine-containing molecule was not in the ideal range. | Adjust the pH of the reaction mixture to 7.2-8.5 before adding the activated Cy7.5-NHS ester. This can be done by adding a suitable buffer like PBS or borate buffer. | |
| Hydrolysis of the NHS-ester: The activated Cy7.5-NHS ester is susceptible to hydrolysis, especially at higher pH. The delay between activation and conjugation was too long. | Minimize the time between the activation of this compound and its addition to the amine-containing molecule. | |
| Competing nucleophiles: The buffer used for the reaction contains primary amines (e.g., Tris) or other nucleophiles that compete with the target molecule for the activated dye. | Use non-amine, non-carboxylate buffers such as MES for activation and PBS or borate buffer for conjugation. | |
| Precipitation of Reagents | Low aqueous solubility of this compound: The non-sulfonated form of this compound has low solubility in aqueous buffers. | Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Alternatively, consider using the more water-soluble sulfo-Cy7.5-COOH. |
| Excess EDC: High concentrations of EDC can sometimes lead to precipitation. | If precipitation occurs, try reducing the amount of EDC used in the activation step. | |
| Inconsistent Results | Fluctuations in pH: The pH of the reaction mixture was not stable throughout the experiment. | Ensure your buffers have adequate buffering capacity to maintain a stable pH during the entire reaction. |
| Purity of the biomolecule: Impurities in the protein or antibody sample can interfere with the conjugation reaction. | Use highly purified biomolecules (>95% purity) for conjugation to avoid competing reactions from impurities. |
Experimental Protocol: Two-Step this compound Conjugation
This protocol provides a general guideline for conjugating this compound to a protein using EDC/NHS chemistry. The amounts and volumes should be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be labeled (in a suitable buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Prepare the this compound Solution: Dissolve this compound in a minimal amount of DMSO or DMF.
-
Activate this compound:
-
In a microcentrifuge tube, add the dissolved this compound to the Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution. A molar excess of EDC and Sulfo-NHS over this compound is recommended (e.g., 5-10 fold excess).
-
Incubate for 15-30 minutes at room temperature.
-
-
Prepare the Protein:
-
If your protein is not already in the Conjugation Buffer, perform a buffer exchange using a desalting column.
-
-
Conjugate Cy7.5 to the Protein:
-
Add the activated Cy7.5-NHS ester solution to the protein solution in the Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizations
Caption: Workflow for the two-step pH-dependent conjugation of this compound.
Caption: The dual role of pH in EDC/NHS conjugation chemistry.
References
Technical Support Center: Post-Labeling Purification of Cy7.5 Conjugates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing unconjugated Cy7.5 dye from protein and antibody labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Cy7.5 dye after a labeling reaction?
A1: The removal of free, unconjugated Cy7.5 dye is a critical step for several reasons. Excess dye can lead to a high background signal in fluorescence-based assays, resulting in a low signal-to-noise ratio and inaccurate data interpretation. Furthermore, it can interfere with the accurate determination of the degree of labeling (DOL), also known as the dye-to-protein ratio. In the context of in vivo imaging, unbound dye can alter the biodistribution profile of the labeled molecule and lead to non-specific signal accumulation.
Q2: What are the most common methods for removing unconjugated Cy7.5 dye?
A2: The three primary methods for purifying your Cy7.5-labeled protein or antibody are:
-
Size-Exclusion Chromatography (SEC): This technique, often performed using pre-packed spin columns, separates molecules based on their size. The larger protein-dye conjugates elute first, while the smaller, unconjugated dye molecules are retained in the column matrix.
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules like unconjugated dye while retaining the larger, labeled protein. The sample is placed in a dialysis bag or cassette and dialyzed against a large volume of buffer, which is changed several times to ensure complete removal of the free dye.
-
Tangential Flow Filtration (TFF) / Ultrafiltration: This pressure-driven filtration method uses a semi-permeable membrane to separate molecules based on size. The solution is passed tangentially across the membrane surface, which minimizes membrane fouling. The larger, labeled protein is retained (retentate), while the smaller, unconjugated dye passes through the membrane (permeate).
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, protein concentration, the molecular weight of your protein, and the required final purity. The table below provides a general comparison to guide your decision.
Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (Spin Columns) | Dialysis | Tangential Flow Filtration (TFF) / Ultrafiltration |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Pressure-driven separation through a semi-permeable membrane |
| Typical Protein Recovery | >95% | 50% to >95% (highly dependent on protein concentration and handling)[1][2] | ~90% |
| Dye Removal Efficiency | Good to Excellent | Good to Excellent | Excellent (up to >99%) |
| Processing Time | Fast (< 15 minutes per sample) | Slow (hours to overnight, requires multiple buffer changes)[3] | Fast to Moderate |
| Sample Volume | Small to medium (µL to mL) | Small to large (mL to L)[3] | Small to very large (mL to many L) |
| Ease of Use | Very easy, minimal setup | Simple, but requires multiple steps | Requires specific equipment and setup |
| Key Advantage | Speed and ease of use | Gentle on sensitive proteins | Scalable and efficient for large volumes |
| Potential Drawback | Can cause some sample dilution | Time-consuming, potential for sample loss | Can lead to protein aggregation if not optimized; requires specialized equipment |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the removal of unconjugated Cy7.5 dye.
Problem 1: High background or residual free dye is still present after purification.
| Potential Cause | Recommended Solution |
| Insufficient purification: A single pass through a spin column may not be enough if the initial dye concentration was very high.[4] | Repeat the purification step. For size-exclusion chromatography, using a second spin column can be effective. For dialysis, ensure you are using a sufficient volume of dialysis buffer (at least 200-fold greater than the sample volume) and have performed at least three buffer changes. |
| Dye aggregation: Cyanine dyes like Cy7.5 have a tendency to aggregate, which can make them difficult to remove as the aggregates may be similar in size to the protein. | Optimize the labeling reaction to minimize aggregation by reducing the dye-to-protein ratio. If aggregation has already occurred, size-exclusion chromatography is the most effective method for removal. |
| Incorrect column/membrane choice: The molecular weight cut-off (MWCO) of the dialysis membrane or ultrafiltration membrane may be too large, or the pore size of the SEC resin may be inappropriate. | For dialysis or TFF, select a membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., for a 150 kDa antibody, a 30 kDa MWCO membrane is suitable). For SEC, choose a resin with a fractionation range appropriate for separating your protein from the small dye molecule. |
Problem 2: Low recovery of the labeled protein.
| Potential Cause | Recommended Solution |
| Protein precipitation: The conjugation of hydrophobic Cy7.5 molecules can increase the overall hydrophobicity of the protein, leading to precipitation. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing excipients like glycerol or arginine to the reaction and storage buffers. |
| Protein adsorption to the purification device: Proteins can non-specifically bind to the surfaces of spin columns, dialysis membranes, or TFF cassettes. | To minimize non-specific binding, especially during dialysis, it is important to use a high-quality, regenerated cellulose membrane. Some protein loss is expected, particularly with dilute samples. For TFF, proper membrane selection and conditioning are crucial. |
| Over-concentration during TFF/Ultrafiltration: Concentrating the protein solution too much can lead to aggregation and loss. | Carefully monitor the concentration during the process and avoid excessive volume reduction. |
Problem 3: The labeled protein appears to be aggregated after purification.
| Potential Cause | Recommended Solution |
| High dye-to-protein ratio: Over-labeling is a common cause of aggregation due to increased surface hydrophobicity and dye-dye interactions. | Optimize the labeling reaction by testing lower dye-to-protein molar ratios (e.g., starting at 10:1 and titrating down to 5:1). |
| Sub-optimal buffer conditions: Incorrect pH or ionic strength can destabilize the protein. | Ensure the labeling buffer pH is between 8.3 and 8.5 for NHS-ester chemistry. Use stabilizing additives in your purification and storage buffers. |
| Inefficient removal of pre-existing aggregates: The purification method may not have effectively removed aggregates formed during the labeling reaction. | Size-exclusion chromatography is the recommended method for separating monomers from aggregates. |
Experimental Protocols
Detailed Methodology for Size-Exclusion Chromatography (Spin Column)
This protocol is a general guideline for using a desalting spin column to remove unconjugated Cy7.5 dye.
Materials:
-
Labeled protein solution
-
Desalting spin column (choose a size appropriate for your sample volume)
-
Collection tubes
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Loosen the top cap.
-
Centrifuge the column for 1-2 minutes at the recommended speed (typically around 1,500 x g) to remove the storage buffer.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add the equilibration buffer to the top of the resin bed. The volume of buffer will depend on the column size; refer to the manufacturer's instructions.
-
Centrifuge for 1-2 minutes at the recommended speed to remove the buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Application and Elution:
-
Place the equilibrated column into a clean collection tube for your purified sample.
-
Slowly apply your labeled protein sample to the center of the resin bed.
-
Centrifuge for 2 minutes at the recommended speed to elute the purified, labeled protein. The unconjugated dye will remain in the resin.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Detailed Methodology for Dialysis
This protocol provides a general procedure for removing unconjugated Cy7.5 dye using dialysis tubing or a dialysis cassette.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS, pH 7.4) - a large volume is required
-
A large beaker or container
-
A magnetic stir plate and stir bar
-
Clips for dialysis tubing (if applicable)
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut the desired length and hydrate it according to the manufacturer's instructions. This often involves boiling in a solution of sodium bicarbonate and EDTA, followed by thorough rinsing with deionized water.
-
For dialysis cassettes, they are often ready to use after a brief rinse with the dialysis buffer.
-
-
Sample Loading:
-
Secure one end of the dialysis tubing with a clip.
-
Pipette your labeled protein sample into the tubing, leaving some space at the top.
-
Remove any air bubbles and seal the other end of the tubing with a second clip.
-
If using a cassette, inject your sample into the device.
-
-
Dialysis:
-
Place the sealed dialysis bag or cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a magnetic stir plate and add a stir bar to the buffer (not inside the dialysis bag). Stir gently to facilitate diffusion.
-
Perform the dialysis at 4°C.
-
-
Buffer Changes:
-
Change the dialysis buffer at least three times. A typical schedule would be:
-
After 2-4 hours
-
After another 2-4 hours
-
Dialyze overnight for the final change.
-
-
-
Sample Recovery:
-
Carefully remove the dialysis bag or cassette from the buffer.
-
Open one end and gently pipette the purified protein solution into a clean tube.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Visualizing Experimental Workflows
Caption: General workflow for labeling and purification.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 2. A quantitative investigation into the losses of proteins at different stages of a two-dimensional gel electrophoresis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes in handling Cy7.5 carboxylic acid.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for handling Cy7.5 carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Cy7.5 carboxylic acid and what is its primary application?
Cy7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye. As an unactivated molecule, its primary application is for covalent labeling of proteins, peptides, antibodies, and other biomolecules that contain primary amine groups. This labeling is achieved through a chemical activation process that makes the dye reactive towards these amines.
Q2: What is the difference between standard Cy7.5 carboxylic acid and sulfo-Cy7.5 carboxylic acid?
The key difference lies in their solubility. Standard Cy7.5 carboxylic acid has low aqueous solubility and typically requires the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve before adding it to an aqueous reaction mixture.[][2] In contrast, sulfo-Cy7.5 carboxylic acid is a sulfonated version of the dye, which makes it water-soluble and suitable for direct use in aqueous buffers without the need for organic solvents.[] This can be advantageous when working with biomolecules that are sensitive to organic solvents.
Q3: How should I store Cy7.5 carboxylic acid?
Cy7.5 carboxylic acid should be stored at -20°C in the dark and desiccated.[3][4] It is important to avoid prolonged exposure to light. While it can be transported at room temperature for short periods (up to 3 weeks), long-term storage should be at the recommended temperature to maintain its stability.
Q4: Why is my non-sulfonated Cy7.5 carboxylic acid not dissolving in my aqueous buffer?
The non-sulfonated form of Cy7.5 carboxylic acid has low solubility in water. To achieve dissolution for labeling reactions, it is necessary to first dissolve the dye in an anhydrous organic solvent such as DMSO or DMF to create a stock solution. This stock solution is then added to your biomolecule in an appropriate aqueous buffer.
Troubleshooting Guide: Common Mistakes in Handling and Conjugation
This section addresses specific issues that may arise during the handling and conjugation of Cy7.5 carboxylic acid.
Issue 1: Low or No Labeling Efficiency
Potential Cause 1: Incomplete Activation of Carboxylic Acid
Cy7.5 carboxylic acid is unactivated and will not react with amines on its own. It requires a two-step activation process, typically using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, sulfo-NHS.
Solution:
-
Ensure Reagent Activity: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent condensation.
-
Optimize Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0. Using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) at this pH range is recommended for the activation step.
Potential Cause 2: Incorrect Buffer Composition
The presence of primary amines or carboxyl groups in your buffers will interfere with the conjugation reaction.
Solution:
-
Activation Step: Use a non-amine, non-carboxylate buffer such as MES buffer for the activation of the dye.
-
Conjugation Step: For the reaction between the activated dye and your biomolecule, use an amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. A pH of 8.3-8.5 is often recommended for efficient reaction with primary amines on proteins.
-
Protein Sample Purity: Ensure your protein sample is in a compatible buffer. If it contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.
Potential Cause 3: Suboptimal Molar Ratios of Reagents
The ratio of dye to protein and the ratios of activation reagents are critical for successful conjugation.
Solution:
-
Activation: A molar excess of EDC and NHS/sulfo-NHS to the dye is typically used. A starting point can be a 1:10:25 molar ratio of Protein:EDC:NHS.
-
Conjugation: A dye-to-protein molar ratio that is too low will result in poor labeling, while a ratio that is too high can lead to protein aggregation and fluorescence quenching. A good starting point for optimization is a 10:1 molar ratio of dye to protein, with a range of 5:1 to 20:1 often tested.
Issue 2: Protein Aggregation or Precipitation During or After Labeling
Potential Cause 1: High Dye-to-Protein Ratio (Over-labeling)
Cy7.5 is a hydrophobic molecule. Attaching too many dye molecules to a protein can increase its surface hydrophobicity, leading to aggregation.
Solution:
-
Optimize Dye:Protein Ratio: Perform a titration to find the optimal dye-to-protein molar ratio. Start with a 10:1 ratio and test lower ratios (e.g., 7:1, 5:1) to find a balance between labeling efficiency and conjugate solubility.
-
Consider Protein Concentration: While higher protein concentrations (2-10 mg/mL) can improve labeling efficiency, they also increase the risk of aggregation. If aggregation is an issue, try labeling at a lower protein concentration.
Potential Cause 2: Suboptimal Buffer Conditions
The pH and composition of the buffer can affect protein stability.
Solution:
-
Maintain Optimal pH: Ensure the pH of the reaction buffer is suitable for both the conjugation reaction and the stability of your specific protein.
-
Use Stabilizing Additives: Consider adding stabilizing agents such as glycerol (5-20%) or arginine (50-100 mM) to the reaction and storage buffers to help maintain protein solubility.
Potential Cause 3: Presence of Organic Solvents
While necessary for dissolving the non-sulfonated dye, a high concentration of organic solvent (like DMSO or DMF) can denature some proteins.
Solution:
-
Minimize Organic Solvent: Keep the volume of the dye's organic stock solution to a minimum, ideally less than 10% of the total reaction volume.
Issue 3: Difficulty in Purifying the Labeled Conjugate
Potential Cause: Inefficient Removal of Free Dye
Unconjugated Cy7.5 dye can interfere with downstream applications and lead to high background signals.
Solution:
-
Choose the Right Purification Method:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method that separates the larger labeled protein from the smaller free dye molecules.
-
Tangential Flow Filtration (TFF) / Diafiltration: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain the larger conjugate while the smaller free dye passes through. This is particularly useful for larger sample volumes.
-
-
Monitor Purification Success:
-
Visual Inspection: During column chromatography, the labeled conjugate and free dye often separate into two distinct colored bands. The protein conjugate typically elutes first.
-
Spectrophotometry: Measure the absorbance of the collected fractions at the protein's maximum absorbance (~280 nm) and the dye's maximum absorbance (~750 nm). A high ratio of A750/A280 in later fractions indicates the presence of free dye.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful handling and conjugation of Cy7.5 carboxylic acid.
Table 1: Recommended pH and Buffer Conditions for Two-Step Conjugation
| Step | Parameter | Recommended Range | Buffer Examples | Notes |
| 1. Activation | pH | 4.5 - 6.0 | 0.1 M MES | Avoid buffers with primary amines or carboxylates. |
| 2. Conjugation | pH | 7.2 - 8.5 | PBS, 0.1 M Sodium Bicarbonate | A pH of 8.3-8.5 is often optimal for NHS ester reactions. |
Table 2: Recommended Molar Ratios for Reagents
| Reactants | Recommended Molar Ratio | Notes |
| Dye : Protein | 5:1 to 20:1 | Start with 10:1 and optimize for your specific protein. |
| Protein : EDC : NHS | 1:10:25 (starting point) | A molar excess of EDC and NHS is required for efficient activation. |
Table 3: Key Parameters for Calculating Degree of Labeling (DOL)
| Parameter | Symbol | Typical Value for Cy7.5 | Notes |
| Molar Extinction Coefficient of Dye | εdye | ~250,000 M-1cm-1 at ~750 nm | Check the value provided by the dye manufacturer. |
| Correction Factor at 280 nm | CF280 | ~0.05 | This accounts for the dye's absorbance at 280 nm. |
| Molar Extinction Coefficient of Protein (IgG) | εprotein | ~210,000 M-1cm-1 at 280 nm | This value is protein-specific. |
| Optimal DOL for Antibodies | DOL | 2 - 10 | A higher DOL can lead to aggregation or quenching. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of Cy7.5 Carboxylic Acid to an Antibody
This protocol is a general guideline and may require optimization for your specific antibody and application.
Materials:
-
Cy7.5 carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Antibody (in amine-free buffer, e.g., PBS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Part A: Activation of Cy7.5 Carboxylic Acid
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of Cy7.5 carboxylic acid in anhydrous DMSO.
-
In a microcentrifuge tube, combine the Cy7.5 stock solution with Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of dye.
-
Incubate for 15-30 minutes at room temperature, protected from light.
Part B: Conjugation to Antibody
-
Adjust the pH of your antibody solution (typically 2-10 mg/mL) to 8.3 by adding the required volume of Conjugation Buffer.
-
Slowly add the activated Cy7.5 solution from Part A to the antibody solution while gently stirring. Aim for a 10:1 dye-to-antibody molar ratio as a starting point.
-
Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes.
Part C: Purification
-
Equilibrate a desalting column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions according to the manufacturer's instructions. The labeled antibody will elute in the void volume.
-
Monitor the fractions by measuring absorbance at 280 nm and ~750 nm. Pool the fractions containing the purified conjugate.
Protocol 2: Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy7.5 (~750 nm, Amax).
-
Calculate the concentration of the dye and the protein using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.
-
The DOL is calculated using the following formula:
DOL = (Amax / εdye) / ((A280 - (Amax * CF280)) / εprotein)
Where:
-
Amax = Absorbance of the conjugate at ~750 nm
-
A280 = Absorbance of the conjugate at 280 nm
-
εdye = Molar extinction coefficient of Cy7.5 at Amax
-
εprotein = Molar extinction coefficient of the protein at 280 nm
-
CF280 = Correction factor (A280/Amax) of the free dye
-
Visual Workflows
Caption: Experimental workflow for Cy7.5 carboxylic acid conjugation.
Caption: Troubleshooting flowchart for low labeling efficiency.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio for In Vivo Cy7.5 Imaging
Welcome to the technical support center for in vivo Cy7.5 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Cy7.5, and why is it used for in vivo imaging?
Cy7.5 is a near-infrared (NIR) fluorescent dye that is widely used for in vivo imaging for several key reasons. Its fluorescence in the NIR spectrum (typically with an excitation maximum around 788 nm and an emission maximum around 808 nm) is ideal for deep-tissue imaging because there is reduced tissue autofluorescence and deeper light penetration in this window.[1][2] This allows for clearer imaging of targets within living animals with minimal background interference.[1][3]
Q2: What are the primary sources of high background noise in Cy7.5 imaging?
High background noise can obscure the signal from your target and lead to a poor signal-to-noise ratio. The main culprits include:
-
Tissue Autofluorescence: Endogenous molecules in biological tissues, like collagen and elastin, can fluoresce, creating a background signal.[4] While lower in the NIR range, it can still be a factor.
-
Diet-Induced Autofluorescence: Standard rodent chow often contains chlorophyll, which causes strong autofluorescence in the gastrointestinal tract.
-
Unbound Fluorophore: Incomplete clearance of the unbound Cy7.5 probe can result in a diffuse background signal.
-
Non-Specific Binding: The Cy7.5 probe may bind to unintended targets, creating off-target signals.
-
Suboptimal Optical Filters: "Leaky" or broad-bandpass filters can allow excitation light to reach the detector, increasing background.
Q3: How can I reduce autofluorescence from the animal's diet?
A significant reduction in background autofluorescence can be achieved by switching the animals to a purified, alfalfa-free diet for at least two weeks before imaging. This minimizes the chlorophyll content in the gut, which is a major source of autofluorescence.
Q4: What is the optimal concentration of Cy7.5 probe to inject?
The optimal probe concentration can vary depending on the specific probe, target, and animal model. A common starting point for intravenous injection is a dose of 0.5 mg/kg. However, it is highly recommended to perform a dose-response study to determine the ideal concentration for your experiment that provides a strong signal without excessive background from non-specific accumulation. If both your signal and background are high, consider reducing the injected dose.
Q5: How can I minimize photobleaching of Cy7.5?
Photobleaching is the degradation of the fluorophore due to light exposure. To minimize this, protect the dye and your probe from light as much as possible before and during the experiment. If the excitation light is too intense, you can use neutral density filters to reduce it.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo Cy7.5 imaging in a question-and-answer format.
Problem: High Background Signal
-
Q: I am observing a very high and diffuse background signal across the animal. What could be the cause?
-
A: This is often due to diet-induced autofluorescence. Ensure your animals have been on an alfalfa-free diet for at least two weeks. Another common cause is an excessive dose of the fluorescent probe, leading to high levels of unbound probe circulating or accumulating non-specifically. Consider reducing the injected dose. Also, check your optical filters to ensure they are high-quality, narrow-bandpass filters that effectively block excitation light from reaching the detector.
-
-
Q: The background is particularly high in the abdominal region. Why is this?
-
A: This strongly suggests autofluorescence from the gastrointestinal tract due to chlorophyll in the animal's diet. Switching to a purified, alfalfa-free diet is the most effective solution.
-
Problem: Weak or No Signal
-
Q: I am not detecting a strong signal from my target tissue. What should I check?
-
A: A weak signal can result from several factors. First, verify that your imaging system's excitation and emission filters are appropriate for Cy7.5. Insufficient probe concentration is another common issue; you may need to perform a dose-response study to find the optimal concentration. Also, ensure the probe was administered correctly (e.g., a successful intravenous injection) as poor circulation will lead to a weak signal at the target site. Finally, consider the timing of your imaging after probe injection, as it needs to be sufficient for the probe to accumulate at the target and for unbound probe to clear.
-
Problem: Inconsistent or Unreliable Results
-
Q: My results are varying significantly between animals. How can I improve consistency?
-
A: Consistency in your experimental protocol is key. Ensure all animals are on the specialized diet for the same amount of time. Standardize the probe dose and injection procedure. It is also important to have consistent imaging parameters, such as exposure time and the region of interest (ROI) selection for analysis. Including appropriate control groups, such as animals without the probe and healthy animals with the probe, can help in data interpretation.
-
Data Presentation
Table 1: Spectral Properties and Recommended Filters for Cy7.5
| Property | Wavelength (nm) | Recommended Filter Specifications |
| Excitation Maximum (λex) | ~788 nm | Excitation filter centered around 750-770 nm. |
| Emission Maximum (λem) | ~808 nm | Emission filter capturing light between 775-800 nm. |
| Stokes Shift | ~20 nm |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| High Background | Diet-induced autofluorescence | Switch to an alfalfa-free diet for 2 weeks. |
| Excessive probe dose | Reduce the injected concentration. | |
| Suboptimal filters | Use high-quality, narrow-bandpass filters. | |
| Weak Signal | Insufficient probe concentration | Perform a dose-response study to optimize the dose. |
| Incorrect imaging filters | Ensure filters match Cy7.5's excitation/emission spectra. | |
| Poor probe administration | Confirm successful intravenous injection. | |
| Photobleaching | Excessive light exposure | Minimize light exposure; use neutral density filters. |
Experimental Protocols
Protocol 1: Animal Preparation for Low-Autofluorescence Imaging
-
Dietary Change: At least 14 days prior to imaging, switch animals from standard chow to a purified, alfalfa-free diet.
-
Housing: Maintain animals on the purified diet in a clean environment to prevent cross-contamination with standard chow.
-
Anesthesia: For imaging, anesthetize the animal using a consistent method, such as isoflurane inhalation or an intraperitoneal injection of an anesthetic agent like a ketamine/xylazine cocktail.
-
Hair Removal: If imaging through the skin, remove hair from the area of interest using a depilatory cream or clippers to reduce light scattering and absorption.
Protocol 2: Cy7.5 Probe Administration (Intravenous)
-
Probe Preparation: Dissolve the Cy7.5-conjugated probe in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). Ensure the probe is fully dissolved to prevent aggregation.
-
Animal Restraint: Properly restrain the anesthetized animal to allow for access to the tail vein.
-
Injection: Using a fine-gauge needle (e.g., 27-30 gauge), slowly inject the prepared probe solution into the lateral tail vein.
-
Confirmation: Observe for any swelling at the injection site, which would indicate a subcutaneous injection rather than a successful intravenous one.
-
Timing: Allow sufficient time for the probe to circulate and accumulate at the target site before imaging. This time will vary depending on the probe and target and should be optimized.
Protocol 3: Image Acquisition and Analysis
-
System Setup: Turn on the in vivo imaging system and allow the light source and camera to warm up and stabilize.
-
Filter Selection: Select the appropriate excitation and emission filters for Cy7.5 (refer to Table 1).
-
Animal Placement: Place the anesthetized animal on the imaging stage.
-
Image Acquisition: Acquire a baseline image before probe injection if desired. After probe administration and appropriate uptake time, acquire fluorescence images. Use a consistent exposure time and other imaging parameters for all animals in the study.
-
Region of Interest (ROI) Analysis: Use the imaging software to draw ROIs around the target tissue and a background region (e.g., a non-target tissue area).
-
Quantification: Measure the average fluorescence intensity within each ROI.
-
Signal-to-Noise Calculation: Calculate the signal-to-noise ratio by dividing the average intensity of the target ROI by the average intensity of the background ROI.
Visualizations
Caption: Factors influencing the signal-to-noise ratio in in vivo fluorescence imaging.
Caption: A typical experimental workflow for in vivo Cy7.5 imaging.
Caption: A decision tree for troubleshooting common issues in Cy7.5 imaging.
References
Cy7.5 Dye in Live-Cell Imaging: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of Cy7.5 dyes in live-cell imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is Cy7.5 and why is it used for live-cell imaging?
Cy7.5 is a near-infrared (NIR) fluorescent dye from the cyanine family.[1][2] It is widely used in live-cell and in vivo imaging for several key reasons:[2][3]
-
Deep Tissue Penetration: Its long-wavelength excitation and emission maxima (~788 nm and ~808 nm, respectively) fall within the NIR window (750-900 nm), allowing light to penetrate deeper into biological tissues.[1]
-
Low Autofluorescence: Biological samples naturally exhibit less autofluorescence in the NIR spectrum, which results in a higher signal-to-noise ratio and clearer images.
-
High Molar Extinction Coefficient: Cy7.5 has a high molar extinction coefficient, meaning it absorbs light very efficiently, leading to bright fluorescent signals.
Q2: Is Cy7.5 dye toxic to cells?
Yes, like many fluorescent probes, Cy7.5 can exhibit cytotoxicity. The toxicity is dependent on several factors, including:
-
Dye Concentration: Higher concentrations are generally more toxic.
-
Incubation Time: Longer exposure of cells to the dye can increase toxicity.
-
Cell Type: Different cell lines have varying sensitivities to cyanine dyes.
-
Light Exposure (Phototoxicity): The dye can become significantly more toxic when illuminated with its excitation wavelength.
-
Dye Formulation: The counterion paired with the cyanine dye can dramatically influence its toxicity.
Q3: What are the common signs of Cy7.5-induced cytotoxicity?
Users may observe several indicators of cytotoxicity during their experiments:
-
Changes in cell morphology (e.g., rounding, shrinking, blebbing).
-
Reduced cell proliferation or cell death.
-
Detachment of adherent cells from the culture surface.
-
Activation of apoptosis or necrosis pathways.
Q4: What is phototoxicity and how does it relate to Cy7.5?
Phototoxicity is damage to cells caused by light, often in the presence of a photosensitizing agent like a fluorescent dye. When a fluorophore like Cy7.5 is excited by a laser or other light source, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS are highly reactive and can damage cellular components like lipids, proteins, and DNA, leading to cell stress and death. This is a critical consideration in live-cell imaging, especially for time-lapse experiments that require repeated illumination.
Troubleshooting Guide
Problem: My cells are dying after labeling with Cy7.5, even before imaging.
This issue points to chemotoxicity , which is the inherent toxicity of the dye molecule itself.
-
Solution 1: Optimize Dye Concentration. Perform a dose-response experiment to determine the highest non-toxic concentration for your specific cell type and experimental duration. Start with a low concentration (e.g., 1 µM) and titrate upwards.
-
Solution 2: Reduce Incubation Time. Minimize the time cells are exposed to the dye. Incubate for the shortest duration that provides adequate signal.
-
Solution 3: Check the Counterion. Commercially available cyanine dyes often come with halide counterions (e.g., Cl⁻) which can be cytotoxic. If possible, consider using Cy7.5 paired with less toxic counterions like tetraphenylborate (TPFB⁻) or tris(pentafluorophenyl)borane (TRIS⁻), which have been shown to dramatically decrease cytotoxicity.
-
Solution 4: Ensure High-Purity Dye. Impurities from the dye synthesis can contribute to cytotoxicity. Use a high-purity, validated source for your Cy7.5 dye.
Problem: My cells look healthy until I start imaging, then they quickly show signs of stress or die.
This is a classic sign of phototoxicity .
-
Solution 1: Reduce Laser Power. Use the lowest possible laser power that still provides a usable signal.
-
Solution 2: Minimize Exposure Time. Use the shortest possible exposure time for your camera or detector.
-
Solution 3: Decrease Frame Rate. For time-lapse imaging, acquire frames less frequently if your biological question allows.
-
Solution 4: Use Antifade Reagents. While more common in fixed-cell imaging, some live-cell compatible antifade reagents can help mitigate photobleaching and phototoxicity.
-
Solution 5: Choose a More Photostable Dye. If phototoxicity is severe, consider alternative NIR dyes known for higher photostability and lower ROS generation.
Quantitative Data on Cyanine Dye Cytotoxicity
The cytotoxicity of cyanine dyes is highly context-dependent. The following table summarizes representative data for Cy7 and related compounds. It is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental setup.
| Dye/Compound | Cell Line | Assay | IC50 / Toxic Concentration | Notes | Reference(s) |
| Cy7Cl | A549 (Human Lung Carcinoma) | Cell Viability | Cytotoxic at 1 µM | The chloride (Cl⁻) counterion is associated with high toxicity. | |
| Cy7TPFB | A549 (Human Lung Carcinoma) | Cell Viability | Non-toxic at 6 µM | Pairing with TPFB⁻ counterion significantly reduces toxicity. | |
| Cy7TRIS | A549 (Human Lung Carcinoma) | Cell Viability | Non-toxic at 1 µM | Pairing with TRIS⁻ counterion eliminates cytotoxicity and phototoxicity. | |
| Heptamethine Cyanine (Cy⁺) | A549 (Human Lung Carcinoma) | Trypan Blue | IC50 ~1 µM | When paired with small, hard anions like I⁻ or PF₆⁻. |
Experimental Protocols
Protocol: Assessing Cy7.5 Chemotoxicity using an MTT Assay
This protocol provides a method to determine the cytotoxic concentration of Cy7.5 in your cell line of interest.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Cy7.5 dye stock solution (in DMSO or DMF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow overnight.
-
Dye Preparation: Prepare a serial dilution of Cy7.5 dye in complete culture medium. Concentrations could range from 0.1 µM to 100 µM. Include a "medium only" control and a "vehicle control" (medium with the same amount of DMSO/DMF as the highest dye concentration).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Cy7.5 dilutions (or control media) to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned imaging experiment (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot the percentage of viability against the dye concentration to determine the IC50 value (the concentration at which 50% of cells are non-viable).
References
Validation & Comparative
A Head-to-Head Comparison: Cy7.5-COOH vs. Indocyanine Green (ICG) for In Vivo Studies
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes for in vivo imaging, the selection of an appropriate contrast agent is paramount. This guide provides a comprehensive, data-driven comparison of two prominent NIR dyes: Cy7.5-COOH and the clinically established Indocyanine Green (ICG). This objective analysis delves into their chemical and physical properties, performance in key applications, and relevant experimental protocols to empower informed decisions in your research.
In the realm of in vivo optical imaging, the near-infrared window (700-900 nm) offers a significant advantage due to reduced light scattering by tissues and minimal autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios. Both this compound and ICG operate within this window, but their distinct physicochemical properties lead to different performance characteristics in preclinical research settings.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and ICG, providing a rapid and direct comparison of their essential properties.
| Property | This compound | Indocyanine Green (ICG) |
| Molecular Weight | ~685.34 g/mol | ~775 g/mol |
| Excitation Maximum (λex) | ~788 nm | ~780 nm (in blood/plasma) |
| Emission Maximum (λem) | ~808 nm | ~810-830 nm (solvent dependent)[1] |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | ~150,000 - 230,000 M⁻¹cm⁻¹ (solvent dependent)[2] |
| Quantum Yield (Φ) | ~0.10 | Low, solvent and protein-binding dependent |
| Solubility | Good in water, DMSO, DMF | Soluble in water and methanol |
| Primary Elimination Route | Expected to be renal[1][3] | Hepatic[1] |
| In Vivo Stability | Generally higher than ICG | Prone to degradation and aggregation in aqueous solutions |
| Plasma Half-life | Expected to be longer than ICG | Very short |
Delving Deeper: A Head-to-Head Comparison
Photophysical Properties
This compound, a member of the cyanine dye family, exhibits a high molar extinction coefficient and a good quantum yield, which translates to a brighter fluorescent signal compared to ICG. ICG's quantum yield is known to be low and highly dependent on the solvent and its binding state to plasma proteins. The brighter intrinsic fluorescence of this compound can be a significant advantage for detecting low-abundance targets or for imaging at greater depths.
Pharmacokinetics and Biodistribution
The chemical structures of these dyes critically influence their behavior in biological systems. ICG is lipophilic, binds tightly to plasma proteins, and is almost exclusively and rapidly cleared by the liver. This rapid hepatic clearance results in a very short plasma half-life, which can be a limitation for imaging applications requiring longer observation times.
In contrast, this compound possesses carboxylic acid groups that increase its hydrophilicity. This chemical modification is expected to shift the primary elimination pathway from hepatic to renal clearance. Increased hydrophilicity generally leads to reduced protein binding, a longer circulation half-life, and lower accumulation in the liver, which can be advantageous for reducing background signal in certain imaging applications. A study comparing ICG with a more hydrophilic derivative demonstrated a significant shift towards renal elimination and increased tumor contrast over time.
Pharmacokinetic pathways of this compound and ICG.
Experimental Protocols
Below are detailed methodologies for a typical in vivo tumor imaging experiment in a murine model, highlighting the practical differences between using this compound and ICG.
Protocol 1: In Vivo Tumor Imaging with this compound
1. Animal Model:
-
Athymic nude mice (6-8 weeks old) bearing subcutaneously implanted tumors (e.g., human xenografts).
2. Reagent Preparation:
-
Dissolve this compound in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or a minimal amount of DMSO, followed by dilution in PBS. The final DMSO concentration should be below 5% to minimize toxicity.
-
Prepare a solution with a concentration that allows for an injection dose of 0.5-5 mg/kg body weight.
3. Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer the this compound solution via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
4. In Vivo Imaging:
-
Place the anesthetized mouse in a small animal in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) to monitor biodistribution and tumor accumulation.
-
Use appropriate filters for Cy7.5 (Excitation: ~740-760 nm, Emission: >790 nm).
-
Adjust exposure time to achieve a good signal-to-noise ratio without saturation.
5. Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.
Protocol 2: In Vivo Tumor Imaging with Indocyanine Green (ICG)
1. Animal Model:
-
Same as for this compound.
2. Reagent Preparation:
-
Dissolve ICG powder in sterile water for injection immediately before use due to its limited stability in aqueous solutions.
-
Prepare a solution for a typical injection dose of 0.1-1 mg/kg.
3. Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer the freshly prepared ICG solution via intravenous (tail vein) injection (100-200 µL).
4. In Vivo Imaging:
-
Immediately place the anesthetized mouse in the imaging system.
-
Acquire images at early time points post-injection (e.g., 1 min, 5 min, 15 min, 30 min, 1h) due to the rapid clearance of ICG.
-
Use appropriate filters for ICG (Excitation: ~740-760 nm, Emission: >800 nm).
-
Adjust exposure time accordingly.
5. Data Analysis:
-
Perform ROI analysis as described for this compound to determine the TBR.
Generalized workflow for in vivo tumor imaging.
Conclusion
This compound emerges as a compelling alternative to ICG for a range of preclinical in vivo imaging applications. Its superior photophysical properties, including a higher quantum yield, and its anticipated longer circulation half-life and renal clearance pathway, offer significant advantages in terms of signal brightness and reduced liver background. While ICG remains a valuable, clinically approved benchmark, the enhanced characteristics of this compound may translate to improved sensitivity and performance in research settings. The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, including the desired imaging duration, target accessibility, and the biological system under investigation. Further direct comparative studies under identical conditions are warranted to fully elucidate the performance differences between these two important NIR fluorophores.
References
- 1. benchchem.com [benchchem.com]
- 2. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Near-Infrared Spectrum: A Guide to Cy7.5 Alternatives
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore is a critical step for robust and reproducible in vivo imaging. While Cy7.5 has been a workhorse in the field, a new generation of dyes offers significant improvements in brightness, stability, and in vivo performance. This guide provides an objective comparison of key alternatives to Cy7.5, supported by photophysical data and detailed experimental protocols to inform your selection process.
The utility of NIR fluorophores stems from their emission within the "NIR window" (700-900 nm), a spectral range where light absorption and scattering by biological tissues are minimized.[1][2] This key feature allows for deeper tissue penetration and higher signal-to-noise ratios in living subjects.[1][2] However, challenges such as photobleaching—the irreversible destruction of a fluorophore upon light exposure—and dye aggregation can limit experimental success.[1]
Quantitative Comparison of Key NIR Dyes
The performance of a fluorescent dye is primarily determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The product of these two values determines the dye's intrinsic brightness. The table below summarizes the key photophysical properties of Cy7.5 and its leading alternatives.
| Property | Cy7.5 | Alexa Fluor 790 | IRDye 800CW | Indocyanine Green (ICG) | ZW800-1 |
| Max Excitation (λex, nm) | ~788 | ~782-784 | ~774 | ~780 | ~776 |
| Max Emission (λem, nm) | ~808 | ~805-814 | ~789 | ~810 | ~797 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~223,000 | ~260,000-270,000 | ~240,000 | ~200,000 | Not specified |
| Quantum Yield (Φ) | ~0.10 | ~0.12 (estimated) | ~0.08-0.12 | Low (~0.01-0.02) | Not specified |
| Calculated Brightness (ε x Φ) | ~22,300 | ~31,200 | ~19,200 - 28,800 | ~2,000 - 4,000 | Not specified |
In-Depth Look at the Alternatives
Alexa Fluor 790: A member of the well-regarded Alexa Fluor family, this dye is known for its exceptional brightness and photostability. It exhibits a higher molar extinction coefficient than Cy7.5 and is less prone to the aggregation-induced quenching that can diminish the fluorescence of cyanine dyes, especially at high labeling densities.
IRDye 800CW: This dye is a popular choice for in vivo imaging and quantitative western blotting due to its high sensitivity and low background signal. It has spectral properties similar to Alexa Fluor 790 and is noted for its high water solubility and robust performance in protein conjugations.
Indocyanine Green (ICG): As the only FDA-approved NIR dye for certain clinical applications, ICG is highly relevant for translational research. However, it suffers from a low quantum yield and is known for its propensity to aggregate in aqueous solutions.
ZW800-1: This zwitterionic fluorophore represents a significant advancement for in vivo imaging. Its neutral overall charge minimizes nonspecific binding and uptake by tissues, leading to rapid renal clearance and exceptionally high tumor-to-background ratios. Studies have shown that conjugates of ZW800-1 outperform those of IRDye 800CW and Cy5.5 in achieving high-contrast in vivo images in a shorter time frame.
Experimental Protocols
Accurate comparison of NIR dyes requires standardized experimental protocols. The following sections detail methodologies for assessing key performance indicators.
Protocol 1: Photostability Assessment
This protocol is based on established methods for quantifying photobleaching in solution.
Objective: To determine and compare the rate of photobleaching of different NIR dyes under controlled illumination.
Materials:
-
Spectrofluorometer with a temperature-controlled sample holder and time-scan mode.
-
Light source (e.g., Xenon arc lamp).
-
Monochromator or bandpass filter to select the excitation wavelength.
-
Quartz cuvettes (1 cm path length).
-
NIR dyes (Cy7.5 and alternatives).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each NIR dye in DMSO. From these, create working solutions in PBS with an absorbance of approximately 0.05 at each dye's respective absorption maximum (λmax).
-
Spectrofluorometer Setup: Set the excitation and emission wavelengths to the λmax and λem of the dye being tested. Use appropriate slit widths (e.g., 5 nm).
-
Photobleaching Measurement: Place the cuvette in the spectrofluorometer and begin continuous illumination with the excitation light. Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant decrease in fluorescence (e.g., 30-60 minutes).
-
Repeat: Repeat the measurement for each NIR dye under identical experimental conditions (e.g., excitation power, solvent, temperature).
-
Control: Measure the fluorescence of a sample kept in the dark for the same duration to account for any light-independent degradation.
-
Data Analysis: For each dye, plot the fluorescence intensity as a function of time. The rate of photobleaching can be quantified by fitting the decay to an exponential function and comparing the half-lives.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for comparing the in vivo performance of NIR dye conjugates.
Objective: To compare the tumor-targeting and background clearance of different NIR dye-labeled antibodies in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., NCI-H460 xenograft model).
-
NIR dye-antibody conjugates (e.g., targeting HER2 or another tumor-associated antigen).
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum, FOBI).
-
Anesthesia (e.g., isoflurane).
-
Sterile PBS.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice according to approved animal care protocols.
-
Probe Administration: Intravenously inject the NIR dye-antibody conjugate (e.g., 10 nmol) into the mice via the tail vein.
-
Fluorescence Imaging: Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours). Use consistent imaging parameters (excitation/emission filters, exposure time, etc.) for all animals and time points.
-
Data Analysis: Using image analysis software (e.g., ImageJ), draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate Tumor-to-Background Ratio (TBR): For each time point and each dye, calculate the TBR by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
-
Biodistribution (Optional): At the final time point, euthanize the mice and excise major organs (liver, kidneys, spleen, lungs, heart) and the tumor for ex vivo imaging to confirm biodistribution.
Visualizing Workflows
Diagrams created with Graphviz can help illustrate complex experimental processes and logical relationships.
Workflow for in vivo comparison of NIR dye conjugates.
Decision tree for selecting an appropriate NIR dye.
Conclusion
The landscape of near-infrared fluorophores has evolved significantly, offering researchers powerful alternatives to Cy7.5. For applications demanding the highest brightness and photostability, Alexa Fluor 790 and IRDye 800CW are superior choices. For cutting-edge in vivo imaging where minimizing background signal is paramount for clear target visualization, the zwitterionic dye ZW800-1 offers unparalleled performance. While ICG has a distinct role in translational studies due to its clinical approval, its suboptimal photophysical properties must be considered. By carefully considering the specific demands of the experimental design and utilizing the standardized protocols outlined here, researchers can confidently select the optimal NIR dye to advance their drug development and biomedical imaging research.
References
A Comparative Guide to Spectral Overlap Between Cy7.5 and Other Near-Infrared Dyes
In the fields of biomedical imaging and drug development, the precise selection of fluorescent probes is critical for generating high-fidelity data, particularly in deep-tissue applications. Near-infrared (NIR) dyes are favored for their ability to penetrate biological tissues with minimal interference from background autofluorescence. This guide provides a detailed comparison of the spectral properties of Cyanine7.5 (Cy7.5) with other commonly used NIR dyes, with a focus on spectral overlap to aid researchers in designing multiplex imaging experiments and avoiding signal crosstalk.
Quantitative Comparison of NIR Dyes
The effectiveness of a fluorescent dye is determined by its photophysical properties. The table below summarizes key parameters for Cy7.5 and other prominent NIR dyes. Understanding these characteristics is the first step in assessing potential spectral overlap.
| Dye | Excitation Maximum (nm) | Emission Maximum (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cyanine7.5 | 778[1] | 797[1] | 222,000[1] | 0.21[1] |
| Cyanine7.5 (Cy7.5) | ~788[2] | ~808 | 223,000 | 0.10 |
| Alexa Fluor 790 | 782 - 784 | 805 - 814 | 260,000 | 0.05 |
| IRDye 800CW | 773 - 778 | 789 - 794 | 240,000 | 0.06 |
| Indocyanine Green (ICG) | ~800 | ~830 | ~150,000 | ~0.01-0.03 |
Note: Spectral properties can be influenced by the solvent and molecular conjugation. The data presented here are representative values.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the "donor") overlaps with the excitation spectrum of another fluorophore (the "acceptor"). In multiplex imaging, significant spectral overlap can lead to signal crosstalk, where the emission from one dye is inadvertently detected in the channel intended for another, compromising data accuracy. Careful selection of dyes and filter sets is crucial to minimize this effect.
Caption: Conceptual diagram illustrating spectral overlap.
Experimental Protocol for Determining Spectral Properties and Overlap
To empirically measure the spectral characteristics and potential overlap of NIR dyes, the following protocol can be used.
1. Materials and Equipment:
-
NIR fluorescent dyes (e.g., Cy7.5, Alexa Fluor 790, IRDye 800CW, ICG)
-
Spectrofluorometer with NIR detection capabilities
-
Quartz cuvettes
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))
-
Pipettes and other standard laboratory equipment
2. Sample Preparation:
-
Prepare stock solutions of each dye in the chosen solvent.
-
Create a series of dilute solutions for each dye. It is crucial that the absorbance at the excitation maximum is below 0.1 to prevent inner filter effects.
3. Measurement of Excitation and Emission Spectra:
-
Excitation Spectrum:
-
Set the emission wavelength to the anticipated maximum.
-
Scan a range of excitation wavelengths (e.g., 650-850 nm).
-
The wavelength that yields the highest fluorescence intensity is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined maximum.
-
Scan a range of emission wavelengths.
-
The wavelength at the peak of the resulting spectrum is the emission maximum.
-
4. Data Analysis and Overlap Assessment:
-
Normalize the excitation and emission spectra for each dye.
-
Plot the normalized emission spectrum of the potential donor dye and the normalized excitation spectrum of the potential acceptor dye (e.g., Cy7.5) on the same graph.
-
The area of overlap between the two spectra provides a qualitative assessment of potential crosstalk. For quantitative analysis, the spectral overlap integral can be calculated.
Caption: Workflow for spectral overlap assessment.
Conclusion
The selection of NIR dyes for multiplex in vivo imaging and other sensitive applications necessitates a thorough evaluation of their spectral properties to minimize overlap and ensure the accuracy of experimental data. While Cy7.5 and its analogs possess favorable characteristics such as high molar extinction coefficients and quantum yields, it is imperative to assess their spectral compatibility with other chosen dyes when designing multiplexing experiments. The protocols and data presented in this guide offer a framework for making informed decisions in the selection of NIR probes.
References
A Comparative Guide to the Photostability of Near-Infrared Dyes: Cy7, IRDye 800CW, and Alexa Fluor 790
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the selection of a robust and photostable fluorescent dye is a critical determinant of experimental success. The ability of a fluorophore to withstand prolonged exposure to excitation light without significant degradation—a property known as photostability—directly impacts the quality, reproducibility, and quantitative accuracy of the data obtained. This guide provides an objective comparison of the photostability of three widely used NIR dyes: Cy7, IRDye 800CW, and Alexa Fluor 790.
The utility of these dyes stems from their emission in the NIR window (700-900 nm), where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration and improved signal-to-noise ratios in applications such as in vivo imaging, microscopy, and quantitative Western blotting. However, the susceptibility of fluorophores to photobleaching, an irreversible photochemical destruction upon light exposure, remains a significant challenge. This guide synthesizes available data to aid in the selection of the most appropriate NIR dye for your research needs.
Quantitative Comparison of Photophysical Properties
While direct, head-to-head quantitative comparisons of the photostability of Cy7, IRDye 800CW, and Alexa Fluor 790 under identical experimental conditions are limited in publicly available literature, a review of various studies and manufacturer's data provides valuable insights into their relative performance. The following table summarizes key photophysical properties, including a qualitative assessment of their photostability.
| Feature | Cy7 | IRDye 800CW | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~750 | ~774 | ~782-786 |
| Emission Maximum (nm) | ~776 | ~789 | ~805-814 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~260,000 |
| Relative Photostability | Lower | High | Higher |
Note: The exact spectral characteristics and photostability can vary depending on the molecular conjugate and the solvent environment.
Generally, both Alexa Fluor 790 and IRDye 800CW are reported to exhibit superior photostability compared to the traditional cyanine dye, Cy7.[1][2] IRDye 800CW is widely recognized for its exceptional photostability, making it a preferred choice for demanding applications that require long-term or repeated exposure to excitation light.[1] Studies have indicated that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[1][2] In some comparative studies, IRDye 800CW and Alexa Fluor 790 have been shown to display similar photobleaching kinetics.
Experimental Protocols for Photostability Assessment
To empirically determine and compare the photostability of fluorescent dyes in a laboratory setting, a standardized protocol is essential. The following methodology outlines a common approach using time-lapse confocal microscopy.
Objective: To quantify and compare the photobleaching rates of Cy7, IRDye 800CW, and Alexa Fluor 790 under controlled illumination.
Materials:
-
Fluorescently labeled samples (e.g., antibodies, proteins, or cells stained with the dyes of interest)
-
Confocal laser scanning microscope equipped with appropriate laser lines (e.g., 750 nm for Cy7, 785 nm for IRDye 800CW and Alexa Fluor 790) and sensitive NIR detectors
-
Microscope slides and coverslips
-
Mounting medium (with or without antifade reagents)
-
Image analysis software (e.g., ImageJ, FIJI)
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure consistent labeling concentrations and sample thickness across all dyes being compared.
-
Mount the samples using a suitable mounting medium. For a direct comparison of inherent dye photostability, a standard mounting medium without antifade agents should be used initially.
-
-
Microscope Setup:
-
Turn on the confocal microscope and allow the laser to stabilize.
-
Select the appropriate laser line and emission filters for each dye.
-
Set the imaging parameters:
-
Laser Power: Use a consistent and moderate laser power for all samples to avoid rapid bleaching.
-
Pinhole Size: Set to one Airy unit for optimal resolution.
-
Detector Gain and Offset: Adjust to obtain a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment for all dyes.
-
Scan Speed and Frame Size: Choose settings that provide a good image quality and temporal resolution.
-
-
-
Time-Lapse Imaging:
-
Focus on a representative region of the sample.
-
Acquire a time-lapse series of images. For example, capture an image every 30 to 60 seconds for a total duration of 10 to 30 minutes, or until the fluorescence intensity has significantly decreased.
-
It is crucial to maintain continuous illumination of the same region of interest throughout the time-lapse acquisition.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select several regions of interest (ROIs) within the fluorescently labeled areas.
-
Measure the mean fluorescence intensity within each ROI for every time point in the series.
-
Calculate the average background intensity from a region with no fluorescent signal and subtract it from the ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The data can be fitted to an exponential decay curve to determine the photobleaching rate constant (k) and the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow and Photobleaching Process
To further elucidate the experimental process and the underlying photophysical principles, the following diagrams are provided.
Caption: Experimental workflow for comparative photostability analysis of fluorescent dyes.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Conclusion
The selection of a near-infrared fluorescent dye is a critical decision that can significantly impact the outcome of fluorescence-based experiments. While Cy7 is a widely used and cost-effective option, for applications demanding high photostability, such as quantitative long-term imaging or single-molecule studies, Alexa Fluor 790 and IRDye 800CW represent more robust alternatives. The superior photostability of Alexa Fluor 790 and the exceptional resistance to photobleaching of IRDye 800CW ensure greater signal stability and reliability for demanding research applications. It is recommended that researchers empirically evaluate the photostability of these dyes under their specific experimental conditions to make the most informed selection.
References
A Comparative Guide to Sulfo-Cy7.5 and Non-Sulfonated Cy7.5-COOH for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent probes is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of two closely related yet distinct cyanine dyes: the water-soluble Sulfo-Cy7.5 and the non-sulfonated Cy7.5-COOH. This comparison is supported by a summary of their key properties, detailed experimental protocols, and visualizations to aid in selecting the optimal dye for specific research needs.
The fundamental difference between Sulfo-Cy7.5 and non-sulfonated this compound lies in the presence of sulfonic acid groups on the Sulfo-Cy7.5 molecule. These negatively charged groups dramatically increase its hydrophilicity, a property that has significant implications for its use in aqueous biological environments. This guide will delve into the practical consequences of this structural difference on the performance and handling of these two dyes.
Key Property Comparison
The choice between the sulfonated and non-sulfonated forms of Cy7.5 will largely depend on the specific requirements of the experiment, including the nature of the biomolecule to be labeled and the intended application. The following table summarizes the key quantitative and qualitative differences between the two dyes.
| Property | Sulfo-Cy7.5 | Non-Sulfonated this compound | References |
| Excitation Maximum (λex) | ~778-788 nm | ~788 nm | [1][2] |
| Emission Maximum (λem) | ~797-808 nm | ~808 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~222,000 cm⁻¹M⁻¹ | ~223,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.21 | Not specified, but generally lower than sulfonated counterparts | |
| Water Solubility | High | Low | |
| Organic Co-solvent Requirement | Not required for labeling in aqueous buffers | Required (e.g., DMSO, DMF) | |
| Tendency for Aggregation | Low | High in aqueous solutions | |
| Non-specific Binding | Lower | Potentially higher due to hydrophobicity and aggregation | |
| Signal-to-Noise Ratio in Imaging | Higher | Lower | |
| Photostability | Generally higher | Generally lower |
Performance Characteristics
The enhanced water solubility of Sulfo-Cy7.5 translates into several performance advantages, particularly in the context of bioconjugation and in vivo imaging. The sulfonate groups reduce the tendency of the dye molecules to aggregate in aqueous solutions, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and non-specific binding. This property of Sulfo-Cy7.5 contributes to a higher signal-to-noise ratio in imaging applications.
Furthermore, the improved hydrophilicity of Sulfo-Cy7.5 makes it more suitable for labeling sensitive proteins that may be denatured by the organic co-solvents required for non-sulfonated this compound. The direct use of Sulfo-Cy7.5 in aqueous buffers simplifies the labeling protocol and can lead to more consistent and reproducible results.
While both dyes exhibit similar spectral properties in terms of excitation and emission maxima, the quantum yield of Sulfo-Cy7.5 is generally higher, resulting in brighter fluorescence. Additionally, sulfonation has been reported to improve the photostability of cyanine dyes, which is a crucial factor for applications requiring prolonged or repeated imaging.
Experimental Protocols
The choice of conjugation chemistry is dependent on the reactive functional group on the dye. For Sulfo-Cy7.5, which is often supplied as an N-hydroxysuccinimide (NHS) ester, the primary target for conjugation is an amine group on the biomolecule. In contrast, the carboxylic acid group on non-sulfonated this compound requires activation, typically with EDC and NHS, to react with primary amines.
Protocol 1: Antibody Labeling with Sulfo-Cy7.5 NHS Ester
This protocol describes the covalent labeling of an antibody with an amine-reactive Sulfo-Cy7.5 NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy7.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy7.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.
-
Calculate the required volume of the dye stock solution to achieve a desired dye-to-protein molar ratio (typically between 5:1 and 15:1).
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.
-
Collect the first colored fraction, which contains the antibody conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for the dye).
-
Protocol 2: Protein Labeling with Non-Sulfonated this compound using EDC/NHS Chemistry
This protocol outlines the conjugation of this compound to a protein using a two-step carbodiimide crosslinking method.
Materials:
-
Protein of interest in an amine-free and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
Non-sulfonated this compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
-
Purification column (e.g., desalting column)
Procedure:
-
Dye Activation:
-
Dissolve this compound in a minimal amount of DMSO or DMF.
-
Dilute the dye solution in the Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 5 mM) to the dye solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Protein Preparation:
-
Ensure the protein is in the Coupling Buffer.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution. A typical molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add a quenching solution to stop the reaction.
-
-
Purification:
-
Purify the protein-dye conjugate from excess reagents using a desalting column.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in the labeling protocols.
Caption: Workflow for labeling an antibody with Sulfo-Cy7.5 NHS ester.
Caption: Workflow for labeling a protein with non-sulfonated this compound.
Conclusion
The choice between Sulfo-Cy7.5 and non-sulfonated this compound is a critical step in the design of fluorescence-based assays. Sulfo-Cy7.5 offers significant advantages in terms of water solubility, reduced aggregation, and ease of use in aqueous environments, making it a robust choice for labeling sensitive biomolecules and for in vivo imaging applications where a high signal-to-noise ratio is paramount. Non-sulfonated this compound, while requiring more complex labeling procedures involving organic co-solvents and activation steps, may be a suitable alternative for applications where the hydrophobicity of the dye is not a concern or for labeling in non-aqueous media. Researchers should carefully consider the properties of their target molecule and the specific demands of their experimental setup to make an informed decision.
References
A Researcher's Guide to Validating Cy7.5-Labeled Antibody Specificity
For researchers, scientists, and drug development professionals, ensuring the specificity of a fluorescently-labeled antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of key methods for validating the specificity of antibodies conjugated to the near-infrared (NIR) fluorescent dye, Cy7.5. We offer detailed experimental protocols and objective comparisons with alternative NIR dyes to empower you to make informed decisions for your research.
The use of Cy7.5-labeled antibodies has surged in recent years, particularly in pre-clinical in vivo imaging, due to the dye's favorable spectral properties that allow for deep tissue penetration and reduced autofluorescence. However, the conjugation of any fluorophore to an antibody has the potential to alter its binding characteristics. Therefore, rigorous validation of each new conjugate is not just recommended; it is essential.
Comparing a Trio of Near-Infrared Dyes
Before delving into validation methodologies, it's crucial to understand the landscape of available NIR dyes. While Cy7.5 is a popular choice, several alternatives exist, each with its own set of characteristics.
| Feature | Cy7.5 | IRDye® 800CW | Alexa Fluor™ 790 |
| Excitation Max (nm) | ~750 | ~774 | ~784 |
| Emission Max (nm) | ~776 | ~789 | ~814 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~260,000 |
| Quantum Yield | Moderate | High | High |
| Photostability | Moderate | High | High |
| Water Solubility | Moderate | High | High |
| Tendency for Aggregation | Higher | Lower | Lower |
Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment. Studies have indicated that Alexa Fluor dyes are notably more resistant to photobleaching compared to Cy dyes.[1] Furthermore, protein conjugates of Cy dyes may exhibit blue-shifted shoulder peaks in their absorption spectra, which can be indicative of dye aggregation and potential fluorescence quenching.[1]
A Comparative Overview of Validation Methods
The choice of validation method depends on the intended application of the Cy7.5-labeled antibody, available resources, and the nature of the target antigen. Below is a comparison of the most common and effective techniques.
| Validation Method | Principle | Pros | Cons |
| Western Blotting | Detects the target protein based on its molecular weight after separation by gel electrophoresis. | Relatively simple and widely available. Provides information on protein size and potential non-specific binding to other proteins. | Denaturing conditions may not reflect the native conformation of the target antigen recognized in other applications. |
| Flow Cytometry | Measures the fluorescence intensity of single cells, allowing for the quantification of target expression on the cell surface or intracellularly. | High-throughput and quantitative. Can assess specificity in a heterogeneous cell population. | Requires specialized equipment and expertise. Susceptible to issues with cell viability and autofluorescence. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Visualizes the localization of the target antigen within cells or tissues. | Provides crucial spatial information about target expression. Can reveal non-specific binding to cellular or tissue structures. | Can be subjective and difficult to quantify. Prone to background staining and autofluorescence. |
| Knockout (KO) / Knockdown (KD) Cell Lines | Compares staining in wild-type cells versus cells where the target gene has been genetically eliminated or its expression reduced. | Considered the gold standard for specificity validation.[2][3] Provides definitive evidence of on-target binding. | KO/KD cell lines may not be readily available for all targets. Generation can be time-consuming and expensive. |
| Competitive Binding Assay | An unlabeled version of the antibody is used to compete with the Cy7.5-labeled antibody for binding to the target. | Directly assesses whether the fluorophore interferes with the antibody's binding site. | Requires a purified, unlabeled version of the same antibody. |
Key Experimental Protocols
Below are detailed protocols for three essential validation assays for a Cy7.5-labeled antibody.
Protocol 1: Western Blotting for Specificity Verification
This protocol is adapted for fluorescent detection.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Cy7.5-labeled antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the Cy7.5-labeled antibody at a predetermined optimal dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound antibody.
-
Imaging: Image the blot using a fluorescent imaging system with appropriate filters for Cy7.5 (Excitation: ~750 nm, Emission: ~770 nm).
-
Analysis: A specific antibody should show a single band at the expected molecular weight of the target protein. The absence of a band in a negative control lysate (from cells known not to express the protein) and the presence of a band in a positive control lysate confirms specificity.
Protocol 2: Flow Cytometry for Quantitative Specificity
Materials:
-
Single-cell suspension of positive and negative control cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Cy7.5-labeled antibody
-
(Optional) Unlabeled blocking antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of at least 1x10^6 cells per sample.
-
Blocking (Optional): To block non-specific binding, pre-incubate cells with an unlabeled antibody that binds to Fc receptors.
-
Staining: Incubate the cells with the Cy7.5-labeled antibody at a predetermined optimal concentration for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer using the appropriate laser and filter combination for Cy7.5.
-
Analysis: A specific antibody will show a significant shift in fluorescence intensity in the positive cell population compared to the negative control cells and an unstained control. A competitive binding experiment, where pre-incubation with an unlabeled version of the same antibody reduces the Cy7.5 signal, can further confirm specificity.
Protocol 3: Immunofluorescence for Subcellular Localization
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Cy7.5-labeled antibody
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections as required for the target antigen.
-
Blocking: Block the samples for at least 30 minutes in blocking buffer.
-
Primary Antibody Incubation: Incubate the samples with the Cy7.5-labeled antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope equipped with the correct filter sets for Cy7.5 and any counterstains.
-
Analysis: Specific staining should be observed in the expected subcellular compartment or tissue location. The absence of staining in negative control cells or tissues confirms specificity.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the validation process and the biological context, the following diagrams have been generated.
By following these guidelines and protocols, researchers can confidently validate the specificity of their Cy7.5-labeled antibodies, leading to more accurate and impactful scientific discoveries.
References
A Comparative Guide to Near-Infrared Dyes for Fluorescence Imaging: Cy7.5 and its Alternatives
For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical determinant of experimental success. This guide provides an objective comparison of the cyanine dye Cy7.5 with its common alternatives: Indocyanine Green (ICG), Alexa Fluor 790, and DyLight 800. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this guide aims to facilitate an informed decision-making process for your specific research applications.
Quantitative Comparison of NIR Dyes
The performance of a fluorescent dye is primarily dictated by its photophysical properties. A brighter dye with high photostability will provide a better signal-to-noise ratio and a longer imaging window. The following table summarizes the key quantitative data for Cy7.5 and its alternatives.
| Property | Cy7.5 | Indocyanine Green (ICG) | Alexa Fluor 790 | DyLight 800 |
| Excitation Maximum (λex) | ~788 nm[1] | ~780-805 nm (solvent dependent)[1] | ~782 nm | ~777 nm[2] |
| Emission Maximum (λem) | ~808 nm[1] | ~810-830 nm (solvent dependent)[1] | ~805 nm | ~794 nm |
| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | ~230,000 cm⁻¹M⁻¹ | ~260,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.10 - 0.28 | Lower than Cy7.5 | ~0.12 (estimated) | High (specific value not publicly available) |
| Photostability | Moderate | Low | High | High |
Control Experiments for Reliable Fluorescence Imaging
To ensure the validity and reproducibility of fluorescence imaging data, a series of control experiments are essential. These controls help to distinguish the specific signal from background noise and artifacts.
Key Control Experiments:
-
Unlabeled Control: An unlabeled sample (cells or tissue) imaged with the same settings as the experimental samples. This is crucial for determining the level of endogenous autofluorescence.
-
Isotype Control: For antibody-based labeling, an antibody of the same isotype and concentration as the primary antibody, but not specific to the target antigen, is used. This control helps to assess non-specific binding of the antibody.
-
Secondary Antibody Only Control: In indirect immunofluorescence, a sample is incubated with only the fluorescently labeled secondary antibody. This control identifies any non-specific binding of the secondary antibody.
-
Blocking Control: For targeted imaging with a labeled ligand or antibody, pre-saturating the target receptors with an excess of unlabeled ligand or antibody before introducing the labeled probe can confirm target-specific binding. A significant reduction in the fluorescent signal compared to the unblocked sample indicates specificity.
-
Positive and Negative Controls: Including samples known to express (positive) and not express (negative) the target of interest validates the staining protocol and the specificity of the probe.
Experimental Protocols
The following sections provide detailed protocols for common applications of Cy7.5 and its alternatives.
Protocol 1: In Vivo Fluorescence Imaging in a Murine Model
This protocol describes a general procedure for in vivo imaging of a fluorescently labeled probe in mice.
Materials:
-
Fluorescent probe (e.g., Cy7.5-labeled antibody, ICG)
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system with appropriate filters
-
Tumor-bearing mice (or other relevant disease model)
-
Saline or other appropriate vehicle for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it in the imaging chamber.
-
Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe to determine the level of autofluorescence.
-
Probe Administration: Inject the fluorescent probe intravenously (tail vein) or intraperitoneally. The dose and route of administration should be optimized for the specific probe and application.
-
Time-Course Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to the background signal and the signal in other organs.
Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells
This protocol details the steps for staining cultured cells using a primary antibody and a fluorescently labeled secondary antibody (e.g., with Alexa Fluor 790 or DyLight 800).
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Blocking: Wash with PBS and block non-specific binding sites by incubating with 5% normal goat serum in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Signaling Pathway Diagrams for Targeted Imaging
Fluorescent probes are often designed to target specific components of cellular signaling pathways that are dysregulated in disease. Below are diagrams of two such pathways, HER2 and EGFR, which are common targets in cancer imaging and therapy.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, can lead to uncontrolled cell growth and proliferation. It is a key target in certain types of breast and gastric cancers.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the development of various cancers.
References
A Researcher's Guide to Near-Infrared Dye Brightness: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the selection of the optimal fluorescent dye is a critical decision that significantly impacts experimental outcomes. A key performance metric is the dye's brightness, which dictates the signal-to-noise ratio and overall sensitivity of an assay. This guide provides a comprehensive comparison of the brightness of various commonly used NIR dyes, supported by quantitative data and detailed experimental protocols to aid in your selection process.
The near-infrared window (700-1700 nm) offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum.[1][2][3][4][5] The brightness of a fluorophore in this region is a composite of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield, Φf). A higher brightness value, calculated as the product of the molar extinction coefficient and the quantum yield (Brightness = ε × Φf), translates to a stronger signal and improved image contrast.
Comparative Analysis of NIR Dye Photophysical Properties
To facilitate an informed decision, the following table summarizes the key photophysical properties of several commercially available NIR dyes. It is important to note that the quantum yield and, consequently, the brightness of a dye are highly dependent on its environment, including the solvent and conjugation to biomolecules. The data presented here is compiled from various sources and serves as a comparative reference.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Brightness (ε × Φf) | Stokes Shift (nm) | Solvent |
| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | 150,000 | ~0.012 - 0.13 | 1,800 - 19,500 | ~40 | Ethanol, DMSO, Water |
| Cyanine | IRDye 800CW | ~774 | ~789 | 240,000 | ~0.09 - 0.12 | 21,600 - 28,800 | ~15 | PBS, Water |
| Cyanine | IRDye 700DX | ~688 | ~705 | 210,000 | ~0.12 (unbound) | 25,200 | ~17 | Aqueous Solution |
| Cyanine | Cy5.5 | ~678 | ~694 | 250,000 | ~0.23 | 57,500 | ~16 | PBS |
| Cyanine | Cy7 | ~750 | ~773 | 199,000 | ~0.28 | 55,720 | ~23 | PBS |
| Cyanine | Cy7.5 | ~788 | ~808 | 223,000 | ~0.12 | 26,760 | ~20 | PBS |
| Alexa Fluor | Alexa Fluor 700 | ~702 | ~723 | 205,000 | ~0.25 | 51,250 | ~21 | Aqueous Solution |
| Alexa Fluor | Alexa Fluor 750 | ~749 | ~775 | 270,000 | ~0.12 | 32,400 | ~26 | Aqueous Solution |
| DyLight | DyLight 755 | ~755 | ~776 | 220,000 | ~0.10 | 22,000 | ~21 | Aqueous Solution |
| DyLight | DyLight 800 | ~777 | ~794 | 270,000 | ~0.07 | 18,900 | ~17 | Aqueous Solution |
Note: The quantum yields and molar extinction coefficients can vary based on the specific chemical structure, conjugation status, and solvent environment. The brightness values are calculated based on the provided data and are intended for comparative purposes.
Experimental Protocol: Determining Relative Quantum Yield
The relative quantum yield of a NIR dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical conditions.
Materials and Equipment:
-
Spectrofluorometer: Capable of measuring corrected emission spectra in the NIR range.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
NIR Dye of Interest (Sample)
-
Quantum Yield Standard: A well-characterized dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., IR-26).
-
High-Purity Solvent: The same solvent must be used for both the sample and the standard.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions for both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (Gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing Key Concepts
To further clarify the relationships between different parameters and the experimental workflow, the following diagrams are provided.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Near-infrared fluorophores for biomedical imaging | Semantic Scholar [semanticscholar.org]
- 3. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Cy7.5 Conjugates
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the stability of the chosen fluorophore is a critical determinant of data quality and experimental success. This guide provides an objective comparison of the in vitro and in vivo stability of Cy7.5 conjugates, benchmarked against other common NIR dyes. The information presented is supported by a summary of experimental data and detailed methodologies for key stability assays.
Cyanine dyes, including Cy7.5, are widely used for labeling biomolecules due to their high extinction coefficients and emission in the NIR window, which allows for deep tissue penetration with minimal autofluorescence.[1] However, the stability of these conjugates, both on the shelf and within a complex biological environment, can significantly impact their performance. Factors such as photobleaching, chemical degradation, and interactions with biological molecules can lead to signal loss and altered biodistribution.[2][3]
Quantitative Comparison of NIR Dye Stability
The stability of a fluorescent dye conjugate is not an intrinsic property but is influenced by a multitude of factors including the dye's chemical structure, the nature of the conjugated biomolecule, the conjugation chemistry, and the experimental environment. Below are tables summarizing the relative stability of Cy7.5 and its alternatives based on available data.
Table 1: In Vitro Stability of Common NIR Dye Conjugates
| Feature | Cy7.5 | Alexa Fluor 790 | IRDye 800CW |
| Relative Photostability | Lower[4] | Higher[4] | High |
| Tendency for Aggregation | Higher | Lower | Lower |
| Storage Stability (PE-Cy7) | 0.9% signal loss per month (standard protection) | Not specified | Not specified |
| 0.3% signal loss per month (extra light protection) | |||
| pH Sensitivity | Generally stable over a range, but can be affected by extreme pH | Generally pH-insensitive over a wide range | Not specified |
Table 2: In Vivo Performance Characteristics of NIR Dyes
| Feature | Cy7.5 | Alexa Fluor 790 | IRDye 800CW |
| General In Vivo Stability | Prone to degradation and quenching | Generally considered more stable than Cy dyes | Demonstrated long-term stability in clinical settings |
| Impact on Pharmacokinetics | Can alter the biodistribution of the conjugated molecule | Designed to have minimal impact on conjugate properties | Shown to have predictable pharmacokinetic profiles |
| Signal-to-Noise Ratio | Good, but can be limited by photobleaching and quenching | High, due to superior brightness and photostability | Excellent, with low background fluorescence |
Experimental Workflows and Protocols
Detailed and standardized protocols are essential for accurately assessing and comparing the stability of fluorescent dye conjugates. Below are diagrams and descriptions of common experimental workflows.
Detailed Experimental Protocol: In Vitro Serum Stability Assay
Objective: To evaluate the stability of a Cy7.5-conjugated protein in human serum over time.
Materials:
-
Cy7.5-conjugated protein (e.g., antibody) at a stock concentration of 1 mg/mL.
-
Human serum (pooled, sterile-filtered).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well black, clear-bottom microplates.
-
Spectrofluorometer.
-
Size-exclusion chromatography (SEC-HPLC) system.
-
SDS-PAGE apparatus and reagents.
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples: one in PBS and one in human serum.
-
For each set, create a series of microcentrifuge tubes, each containing the Cy7.5 conjugate diluted to a final concentration of 100 µg/mL.
-
Prepare a control sample of the unconjugated protein in both PBS and serum.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), remove an aliquot from each sample for analysis. Store the aliquots at -80°C until all time points are collected.
-
-
Fluorescence Spectroscopy:
-
Thaw the collected aliquots.
-
Pipette 100 µL of each sample into a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths appropriate for Cy7.5 (e.g., Ex: ~750 nm, Em: ~776 nm).
-
Plot the fluorescence intensity against time to assess signal stability.
-
-
SEC-HPLC Analysis:
-
Inject an equal amount of each thawed aliquot into an SEC-HPLC system.
-
Monitor the chromatogram for the appearance of high molecular weight species (aggregates) or low molecular weight fragments.
-
Calculate the percentage of monomer, aggregate, and fragment at each time point.
-
-
SDS-PAGE Analysis:
-
Run the samples on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Visualize the gel using a fluorescence imager to detect the presence of free Cy7.5 dye, which will run at a low molecular weight.
-
Quantify the intensity of the free dye band relative to the intact conjugate band.
-
Detailed Experimental Protocol: In Vivo Pharmacokinetics and Stability in Mice
Objective: To determine the pharmacokinetic profile and in vivo stability of a Cy7.5-labeled antibody in mice.
Materials:
-
Cy7.5-labeled antibody.
-
Healthy, age-matched mice (e.g., BALB/c).
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., heparinized capillaries).
-
In vivo imaging system (IVIS) or similar.
-
LC-MS/MS system.
Procedure:
-
Administration:
-
Administer a known dose of the Cy7.5-labeled antibody to a cohort of mice via intravenous (tail vein) injection.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 96 hours post-injection), collect a small volume of blood (e.g., 20 µL) from the saphenous or submandibular vein.
-
Place the blood into heparinized tubes and centrifuge to separate the plasma. Store plasma samples at -80°C.
-
-
In Vivo and Ex Vivo Imaging:
-
At selected time points, anesthetize the mice and perform whole-body NIR fluorescence imaging to monitor the biodistribution of the conjugate.
-
At the end of the study, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Perform ex vivo imaging of the harvested organs to quantify the fluorescence signal in each tissue.
-
-
Plasma Analysis:
-
Thaw the plasma samples.
-
Measure the fluorescence intensity of each plasma sample to determine the concentration of the fluorescent conjugate over time.
-
Perform LC-MS/MS analysis on the plasma samples to quantify the concentration of the intact antibody-dye conjugate and identify any potential degradation products or metabolites.
-
-
Data Analysis:
-
Plot the plasma concentration of the intact conjugate versus time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Correlate the fluorescence data from plasma and tissues with the LC-MS/MS data to assess the stability of the Cy7.5 dye in vivo. A discrepancy between fluorescence intensity and the concentration of the intact conjugate may indicate dye degradation or cleavage.
-
Conclusion
The selection of a near-infrared dye for in vitro and in vivo applications requires careful consideration of its stability profile. While Cy7.5 is a widely used dye, the available data suggests that it is more susceptible to photobleaching and potential in vivo degradation compared to alternatives like Alexa Fluor 790 and IRDye 800CW. For quantitative and long-term imaging studies, the superior photostability and robustness of Alexa Fluor and IRDye series may be advantageous. The choice of conjugation strategy can also significantly impact the stability of the final conjugate. Researchers should carefully validate the stability of their specific dye-biomolecule conjugate under their experimental conditions to ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Cy7.5-COOH: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents like Cy7.5-COOH, a fluorescent cyanine dye, is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for its proper disposal to maintain a safe laboratory environment and adhere to regulatory standards. The following procedures are based on general best practices for handling chemical waste. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Work in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[2][3]
-
Skin Protection: Use chemical-resistant gloves and a lab coat.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA-approved respirator.
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the initial rinses of any contaminated labware. For highly toxic or concentrated substances, it is recommended that the first three rinses be collected as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste: Dispose of all solid waste contaminated with the dye, such as gels, pipette tips, and gloves, in a separate, clearly labeled hazardous waste container.
Step 2: Labeling and Storage of Waste
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent spills or evaporation.
Step 3: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Spill Management
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and dispose of it as hazardous solid waste. For large or unmanageable spills, evacuate the area and contact your EHS department immediately.
Summary of Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves | |
| Liquid Waste Collection | Designated, leak-proof, chemically compatible container | |
| Solid Waste Collection | Separate, clearly labeled hazardous waste container | |
| Contaminated Labware | First three rinses collected as hazardous waste | |
| Waste Storage | Designated, secure area; tightly sealed containers | |
| Spill Cleanup | Use absorbent material; dispose of as hazardous waste |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Cy7.5-COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Cy7.5-COOH, a near-infrared fluorescent dye. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
I. Immediate Safety and Handling Precautions
When working with this compound, appropriate personal protective equipment (PPE) is the first line of defense against potential exposure.[1][2][3] It is crucial to handle this compound with care to avoid skin and eye contact, as well as inhalation of any dust or aerosols.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention.
Key Physical and Chemical Properties:
| Property | Value |
| Appearance | Green powder |
| Absorption Maximum (Abs) | 781 nm |
| Emission Maximum (Em) | 808 nm |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane), with low solubility in water. |
| Storage | Store in the dark at -20°C upon delivery. Avoid prolonged exposure to light. |
II. Personal Protective Equipment (PPE) Summary
The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves provide good chemical resistance. Double-gloving is recommended. Inspect gloves for any signs of degradation before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form of the dye to prevent inhalation. |
III. Experimental Workflow for Handling this compound
This diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: This diagram illustrates the step-by-step workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and other consumables, must be segregated as hazardous chemical waste. Do not dispose of this waste down the drain or in the regular trash.
-
Waste Collection : Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health & Safety (EHS) department for detailed procedures.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
